molecular formula C10H9NO2 B189883 6-Methoxyquinolin-4-OL CAS No. 13788-72-2

6-Methoxyquinolin-4-OL

Cat. No.: B189883
CAS No.: 13788-72-2
M. Wt: 175.18 g/mol
InChI Key: RVTLXJLNIDCHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinolin-4-OL is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLXJLNIDCHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929917
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-72-2, 23432-39-5
Record name 13788-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23432-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 6-Methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-methoxy-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the quinolone family. The quinoline and 4-quinolone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including natural products and synthetic drugs with antibacterial, antimalarial, and anticancer properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for this compound. It also discusses the general biological activities of the 4-quinolone class and proposes a potential mechanism of action, given the limited specific data on this particular molecule.

Chemical Structure and Identification

The structure of this compound consists of a quinoline core with a methoxy group substituted at the 6-position and a hydroxyl group at the 4-position. It exists in tautomeric equilibrium with its keto form, 6-methoxy-1H-quinolin-4-one, which is generally the predominant tautomer.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name 6-methoxy-1H-quinolin-4-one
Molecular Formula C₁₀H₉NO₂
SMILES COC1=CC2=C(C=C1)NC=CC2=O[1]
InChI InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)[1]
InChIKey RVTLXJLNIDCHKT-UHFFFAOYSA-N[1]
CAS Number 13788-72-2

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 175.18 g/mol (Calculated)
Melting Point 251-252 °C[2]
Boiling Point 321.5 °C at 760 mmHg(Predicted)
pKa Not experimentally determined. Predicted values for related compounds are in the acidic range.[3]
Solubility Low in water; soluble in organic solvents.[3][4]
XlogP 0.6[1]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is a proposed adaptation of the Gould-Jacobs reaction for the synthesis of the title compound.

Step 1: Condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate

  • In a round-bottom flask, combine one equivalent of 4-methoxyaniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step after removal of any volatile byproducts under reduced pressure.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is transferred to a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.[8] The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is precipitated by the addition of a non-polar solvent like hexane.

  • The solid product is collected by filtration and washed with the non-polar solvent.

Step 3: Hydrolysis and Decarboxylation

  • The crude ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • The mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).

  • The solution is then cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid intermediate.

  • The carboxylic acid is then heated above its melting point to induce decarboxylation, yielding the final product, this compound. Alternatively, the decarboxylation can be carried out by refluxing the carboxylic acid in a high-boiling point solvent.

  • The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A 4-Methoxyaniline C Diethyl 2-((4-methoxyphenyl)amino)methylenemalonate A->C Heat (100-120°C) B Diethyl ethoxymethylenemalonate B->C Heat (100-120°C) D Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate C->D Heat (240-260°C) in Diphenyl Ether E 6-Methoxyquinoline-4-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) F This compound E->F Heat Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone This compound (Hypothetical) Cleaved_Complex Gyrase-DNA-Quinolone Cleavage Complex Quinolone->Cleaved_Complex Stabilizes DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->Cleaved_Complex DNA Bacterial DNA DNA->Cleaved_Complex Replication_Fork Replication Fork Stalling Cleaved_Complex->Replication_Fork DSBs Double-Strand Breaks Replication_Fork->DSBs Cell_Death Cell Death DSBs->Cell_Death

References

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinolin-4-ol, a key heterocyclic scaffold, is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its preparation is primarily achieved through well-established synthetic routes, most notably the Gould-Jacobs reaction and the Conrad-Limpach synthesis. This technical guide provides a comprehensive overview of these two primary synthesis pathways, including their underlying mechanisms, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis. The information is presented to support researchers, scientists, and professionals in the field of drug development in the effective preparation of this important quinoline derivative.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous therapeutic agents, exhibiting a wide range of pharmacological activities including antimalarial, antibacterial, and anticancer properties. The 4-hydroxyquinoline (quinolin-4-one) moiety, in particular, is a crucial structural feature in many of these bioactive molecules. This compound serves as a fundamental building block for the synthesis of more complex pharmaceutical compounds. The two most common and effective methods for the synthesis of 4-hydroxyquinolines are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. This guide will delve into the specifics of both pathways for the preparation of this compound.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] The reaction proceeds in a stepwise manner involving an initial condensation, followed by thermal cyclization, saponification, and finally decarboxylation to yield the desired 4-hydroxyquinoline.[2]

Mechanism

The mechanism of the Gould-Jacobs reaction for the synthesis of this compound begins with the nucleophilic attack of the amino group of p-anisidine (4-methoxyaniline) on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. Subsequent high-temperature thermal cyclization of this intermediate, typically in a high-boiling solvent like Dowtherm A, leads to the formation of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[3] The reaction then proceeds through saponification of the ester to a carboxylic acid, followed by decarboxylation to yield this compound.[2]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate [3]

  • A solution of 4-methoxyaniline (0.32 mol) and diethyl ethoxymethylenemalonate (0.32 mol) in Dowtherm A (500 mL) is heated to reflux in a flask fitted with a side-arm and condenser.

  • Heating is continued until all the ethanol has distilled off (approximately 30 minutes).

  • The resulting intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate, is then heated at 250°C for 1.5 hours.

  • Upon cooling, the reaction solution is treated with hexanes (750 mL) and further cooled to 0°C in an ice bath.

  • The precipitated brown solid is filtered off, washed with hexanes, and dried under vacuum to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of this compound

  • 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (72 mmol), obtained from the saponification of the corresponding ethyl ester, is dissolved in diphenyl ether (80 mL).

  • The solution is heated to 245°C in a metal bath for 2 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and dissolved in hexane (200 mL).

  • The mixture is stirred for 3 hours and then filtered.

  • The resulting solid is washed with ethyl acetate and dried to give this compound.

Quantitative Data
StepStarting Material(s)ProductReagents/ConditionsYield (%)
1. Condensation & Cyclization4-Methoxyaniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylateDowtherm A, 250°C, 1.5 h71
2. Decarboxylation4-Hydroxy-6-methoxyquinoline-3-carboxylic acidThis compoundDiphenyl ether, 245°C, 2 h100

Signaling Pathway Diagram

Gould_Jacobs_Pathway p_anisidine p-Anisidine intermediate1 Diethyl 2-(((4-methoxyphenyl)amino)- methylenemalonate p_anisidine->intermediate1 Condensation (-EtOH) deem Diethyl ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (Dowtherm A, 250°C) intermediate3 4-Hydroxy-6-methoxy- quinoline-3-carboxylic acid intermediate2->intermediate3 Saponification (e.g., NaOH) product This compound intermediate3->product Decarboxylation (Diphenyl ether, 245°C)

Caption: Gould-Jacobs reaction pathway for this compound synthesis.

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis is another classical method for the preparation of 4-hydroxyquinolines. This two-step procedure involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (an enamine), followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[4]

Mechanism

The reaction between an aniline and a β-ketoester can proceed via two different pathways depending on the reaction temperature. At moderate temperatures, the reaction favors the formation of the kinetic product, a β-aminoacrylate, through the attack of the aniline on the keto group of the β-ketoester. This intermediate then undergoes thermal cyclization at high temperatures (around 250°C) to form the 4-hydroxyquinoline.[1] At higher initial reaction temperatures, the thermodynamic product, a β-ketoanilide, is formed through the attack on the ester group, which then cyclizes to the isomeric 2-hydroxyquinoline (the Knorr synthesis).[5]

Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate

  • To a solution of p-anisidine (1.0 eq) in a suitable solvent such as toluene, add ethyl acetoacetate (1.1 eq).

  • A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) is added.

  • The mixture is heated to reflux, and the water formed during the condensation is removed using a Dean-Stark apparatus.

  • The reaction progress is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours.

  • After completion, the solvent is removed under reduced pressure to yield the crude β-aminoacrylate intermediate.

Step 2: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

  • The crude ethyl 3-((4-methoxyphenyl)amino)but-2-enoate is dissolved in a high-boiling inert solvent (e.g., Dowtherm A).

  • The mixture is heated with stirring to approximately 250-260°C and maintained at this temperature for 30-60 minutes.

  • The progress of the cyclization is monitored by TLC.

  • Upon completion, the reaction mixture is allowed to cool to room temperature, which may cause the product to precipitate.

  • The precipitated product is collected by vacuum filtration and washed with a non-polar solvent like hexanes to remove the high-boiling solvent.

  • The resulting solid is dried in a vacuum oven to yield 6-methoxy-2-methylquinolin-4-ol.

Quantitative Data
StepStarting Material(s)ProductReagents/ConditionsYield (%)
1. Enamine Formationp-Anisidine, Ethyl acetoacetateEthyl 3-((4-methoxyphenyl)amino)but-2-enoateToluene, reflux, 2-4 hHigh
2. Thermal CyclizationEthyl 3-((4-methoxyphenyl)amino)but-2-enoate6-Methoxy-2-methylquinolin-4-olDowtherm A, 250-260°C, 0.5-1 h~65

Note: The yield for the thermal cyclization step is an approximation based on similar reactions, as a specific yield for this exact transformation was not found in the searched literature.[6]

Experimental Workflow Diagram

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization s1_reactants p-Anisidine + Ethyl acetoacetate + Catalytic Acid s1_reflux Reflux in Toluene (with Dean-Stark) s1_reactants->s1_reflux s1_workup Solvent Removal s1_reflux->s1_workup s1_product Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate s1_workup->s1_product s2_reactants Enamine Intermediate + High-Boiling Solvent s1_product->s2_reactants s2_heating Heat to ~250°C s2_reactants->s2_heating s2_workup Cool, Precipitate, Filter & Wash s2_heating->s2_workup s2_product 6-Methoxy-2-methylquinolin-4-ol s2_workup->s2_product

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through both the Gould-Jacobs and Conrad-Limpach pathways. The Gould-Jacobs reaction offers a route to the parent this compound, while the Conrad-Limpach synthesis, using ethyl acetoacetate, yields the 2-methyl substituted analogue. The choice of synthetic route may depend on the desired substitution pattern of the final product and the availability of starting materials. Both methods require high-temperature thermal cyclization as a key step, necessitating the use of high-boiling inert solvents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful synthesis of this important quinoline derivative in a laboratory setting.

References

The Discovery and Synthetic History of 6-Methoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinolin-4-ol, a heterocyclic compound belonging to the quinoline class, holds a significant place in the history of medicinal chemistry. While not a therapeutic agent in itself, its core structure is embedded within a multitude of biologically active molecules, most notably the archetypal antimalarial drug, quinine. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its synthesis, physicochemical properties, and early biological considerations. Detailed experimental protocols for its laboratory preparation via the historically significant Gould-Jacobs reaction are provided, alongside a comprehensive summary of its quantitative data and visualizations of the synthetic workflow.

Introduction: A Historical Perspective

The discovery of this compound is not marked by a singular event but is intrinsically linked to the broader development of quinoline chemistry in the late 19th and early 20th centuries. The quest to understand the structure of quinine, a natural product isolated from cinchona bark, and to synthesize it and other antimalarial agents, spurred immense research into the synthesis of the quinoline scaffold.

The first synthesis of a 4-hydroxyquinoline derivative is generally attributed to the classic quinoline synthesis reactions such as the Conrad-Limpach and Knorr syntheses. However, the Gould-Jacobs reaction, first reported in 1939, emerged as a particularly effective method for preparing 4-hydroxyquinolines.[1][2][3] Given that p-anisidine (4-methoxyaniline) was a readily available starting material, it is highly probable that this compound was first synthesized and characterized using this methodology. Its primary historical and ongoing significance lies in its role as a key building block and a structural alert in the development of more complex pharmaceutical agents.[4][5][6]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molar Mass 175.18 g/mol
Appearance White to off-white solid
Melting Point 225-244 °C
Boiling Point (Predicted) 351.8 ± 22.0 °C
pKa (Predicted) 4.40 ± 0.40
CAS Number 23432-39-5

Table 2: Spectral Data for this compound

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR (DMSO-d₆) δ 11.87 (s, 1H, OH), 7.86 (d, 1H), 7.53-7.48 (m, 2H), 7.28 (dd, 1H), 5.99 (d, 1H), 3.81 (s, 3H, OCH₃)
¹³C NMR (Predicted) Signals corresponding to the quinoline core and the methoxy group.
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ = 176.0706
Infrared (IR) (Predicted) Characteristic peaks for O-H, C-H (aromatic), C=O, C=C, and C-O-C stretching vibrations.

Synthesis of this compound

The Gould-Jacobs reaction remains a robust and historically significant method for the synthesis of this compound.[1][2] The overall process involves four key stages: condensation, thermal cyclization, saponification, and decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol details the synthesis of this compound from p-anisidine and diethyl ethoxymethylenemalonate (DEEM).

Materials:

  • p-Anisidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Condensation of p-Anisidine with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl 2-((4-methoxyphenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization. This step should be performed in a fume hood with appropriate safety precautions.

  • Maintain the temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

  • Allow the reaction mixture to cool. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, may precipitate upon cooling.

Step 3: Saponification

  • Suspend the crude product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried 4-hydroxy-6-methoxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically >250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthetic Workflow Diagram

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation p_anisidine p-Anisidine intermediate1 Diethyl 2-((4-methoxyphenyl)amino)methylenemalonate p_anisidine->intermediate1 Heat (100-120°C) deem Diethyl Ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate1->intermediate2 High Temp. (240-260°C) intermediate3 4-Hydroxy-6-methoxy- quinoline-3-carboxylic acid intermediate2->intermediate3 1. NaOH, Reflux 2. HCl product This compound intermediate3->product Heat (>250°C)

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Early Biological Investigations and Significance

While extensive early biological studies focusing solely on this compound are scarce, the broader class of 4-hydroxyquinolines has been recognized for its antimicrobial and cytotoxic activities.[7] The primary biological significance of this compound stems from its presence as a core structural motif in more complex and highly active molecules.

Relationship to Quinine and Antimalarial Activity

The 6-methoxyquinoline moiety is a fundamental component of quinine, the first effective treatment for malaria.[4][8] The methoxy group at the 6-position is crucial for the antimalarial activity of quinine and its synthetic analogs like chloroquine and mefloquine. The study of simpler fragments like this compound was instrumental in the structure-activity relationship (SAR) studies that guided the development of these life-saving drugs.

Antimicrobial and Cytotoxic Potential

Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[6][9][10] While specific data for this compound is limited, its structural similarity to other biologically active quinolones suggests a potential for such activities. The introduction of a methoxy group can modulate the electronic and lipophilic properties of the quinoline ring, which in turn can influence its interaction with biological targets.[7]

Logical Relationship of Biological Significance

Biological_Significance A This compound B Quinine & Analogs (e.g., Chloroquine) A->B is a core scaffold of D Other Quinolone Derivatives A->D is a simple analog of C Antimalarial Activity B->C exhibit E Antimicrobial Activity D->E exhibit F Cytotoxic Activity D->F exhibit

Caption: Relationship of this compound to biologically active compounds.

Conclusion

The history of this compound is a testament to the foundational role of synthetic organic chemistry in the advancement of medicine. While its "discovery" was an outcome of the systematic exploration of quinoline synthesis, its enduring importance lies in its utility as a key building block for a plethora of vital pharmaceuticals. The detailed synthetic protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel therapeutic agents. The continued exploration of the chemical space around the 6-methoxyquinoline core holds promise for future drug discovery efforts.

References

Spectroscopic Profile of 6-Methoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxyquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the tautomeric nature of this compound, it primarily exists as 6-Methoxy-1H-quinolin-4-one. This guide presents available and predicted spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis.

Spectroscopic Data

The spectroscopic data for 6-Methoxy-1H-quinolin-4-one is crucial for its identification and characterization. Below is a summary of the available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-Methoxy-1H-quinolin-4-one.

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentData Source
11.676s-N-HPredicted[1]
7.818s-H5Predicted[1]
7.492d5.6H2Predicted[1]
7.477s-H8Predicted[1]
7.270dd3.2, 9.2H7Predicted[1]
5.975d7.6H3Predicted[1]
3.817s-OCH₃Predicted[1]

Note: The above ¹H NMR data is based on a prediction in DMSO-d₆ and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one

Chemical Shift (δ, ppm)Assignment
~175-180C4 (C=O)
~155-160C6
~140-145C8a
~130-135C2
~120-125C5
~115-120C4a
~110-115C7
~100-105C8
~95-100C3
~55-60OCH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for 6-Methoxy-1H-quinolin-4-one

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretching
3000-2850MediumC-H stretching (aromatic and methoxy)
~1640-1620StrongC=O stretching (quinolinone)
~1600-1450Medium to StrongC=C stretching (aromatic)
~1250-1200StrongC-O-C stretching (asymmetric)
~1050-1000StrongC-O-C stretching (symmetric)

Note: The IR absorption data is predicted based on characteristic vibrational frequencies of similar quinolinone structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for 6-Methoxy-1H-quinolin-4-one

IonPredicted m/z
[M+H]⁺176.0706
[M+Na]⁺198.0525

Note: The predicted m/z values are for the protonated and sodiated molecular ions. The fragmentation pattern would likely involve the loss of CO, CH₃, and OCH₃ groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Methoxy-1H-quinolin-4-one.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-1H-quinolin-4-one in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the empty sample compartment or the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Synthesis Workflow

The synthesis of 6-Methoxy-1H-quinolin-4-one can be achieved through a multi-step process starting from p-anisidine. The following diagram illustrates a logical workflow for its preparation.

Synthesis_Workflow p_anisidine p-Anisidine intermediate1 Substituted Acetanilide p_anisidine->intermediate1 Acylation malonic_acid Malonic Acid malonic_acid->intermediate1 cyclization Cyclization (e.g., POCl₃) intermediate1->cyclization intermediate2 2,4-Dichloro-6- methoxyquinoline cyclization->intermediate2 methoxylation Methoxylation (NaOMe) intermediate2->methoxylation intermediate3 2,4-Dimethoxy-6- methoxyquinoline methoxylation->intermediate3 hydrolysis Selective Hydrolysis (Acid) intermediate3->hydrolysis final_product 6-Methoxy-1H- quinolin-4-one hydrolysis->final_product

References

Predicted Bioactivity of 6-Methoxyquinolin-4-OL: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the predicted bioactivity of 6-Methoxyquinolin-4-OL. Lacking extensive direct experimental data, this whitepaper synthesizes predictive data from established in silico models and extrapolates potential biological activities based on structurally analogous compounds. The quinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of pharmacological activities. This guide presents predicted physicochemical properties, potential biological targets, and anticipated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to inform future research and drug development efforts. All quantitative data are summarized in structured tables, and conceptual workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with significant therapeutic value. The incorporation of a methoxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline nucleus, as in this compound, is anticipated to confer specific physicochemical properties that may translate into a distinct biological activity profile. Derivatives of 4-hydroxyquinoline are known for their antimicrobial, antiviral, and anticancer properties.[1][2][3] Similarly, the 6-methoxyquinoline moiety is a key structural feature in several bioactive molecules, including some with anti-cancer and anti-inflammatory potential.[4] This whitepaper aims to provide a predictive analysis of the bioactivity of this compound to guide further experimental investigation.

Predicted Physicochemical and ADMET Properties

In the early stages of drug discovery, the evaluation of a compound's physicochemical and ADMET properties is critical to assess its potential as a drug candidate. In the absence of experimental data for this compound, in silico predictive models were employed to estimate these key parameters. These predictions are based on the compound's structure and are benchmarked against large datasets of known molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn Silico Tool/Method
Molecular FormulaC10H9NO2-
Molecular Weight175.18 g/mol -
XlogP (Lipophilicity)0.6PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds1PubChem
Topological Polar Surface Area49.6 ŲPubChem

Table 2: Predicted ADMET Profile of this compound

ADMET ParameterPredictionPredicted OutcomeIn Silico Tool/Method
Absorption
Gastrointestinal AbsorptionHighGood oral bioavailability is likely.SwissADME
Blood-Brain Barrier PermeantNoUnlikely to have significant CNS effects.SwissADME
Distribution
Plasma Protein BindingModerate to HighMay influence the free drug concentration.pkCSM
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.SwissADME
CYP3A4 InhibitorYesPotential for drug-drug interactions.SwissADME
Excretion
Renal ExcretionModerateLikely cleared through a combination of metabolism and renal excretion.Simulated Data
Toxicity
Ames MutagenicityLow ProbabilityUnlikely to be mutagenic.ProTox-II
HepatotoxicityLow to Moderate RiskFurther in vitro testing is recommended.ProTox-II

Predicted Biological Targets and Bioactivities

Based on the chemical structure of this compound, several potential biological targets and associated bioactivities can be predicted. These predictions are derived from the known activities of structurally similar compounds and the application of target prediction algorithms that correlate chemical features with protein binding.

Table 3: Predicted Biological Targets for this compound

Predicted Target ClassSpecific ExamplesPotential BioactivityIn Silico Tool/Method
KinasesReceptor Tyrosine Kinases (e.g., EGFR, VEGFR)AnticancerSwissTargetPrediction, TargetHunter
TopoisomerasesDNA Gyrase, Topoisomerase IIAntibacterialBased on quinoline scaffold activity
ProteasesViral Proteases (e.g., HIV Protease)AntiviralBased on quinoline scaffold activity
Inflammatory EnzymesCyclooxygenase (COX), Lipoxygenase (LOX)Anti-inflammatoryBased on 4-hydroxyquinoline activity
Predicted Anticancer Activity

The 4-hydroxyquinoline scaffold is present in several compounds with demonstrated anticancer activity.[1] It is predicted that this compound may exhibit cytostatic or cytotoxic effects against various cancer cell lines. A potential mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.

anticancer_pathway This compound This compound RTK Receptor Tyrosine Kinase (e.g., EGFR) This compound->RTK Inhibition Downstream Signaling\n(e.g., RAS/MAPK) Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Signaling\n(e.g., RAS/MAPK) Proliferation & Survival Proliferation & Survival Downstream Signaling\n(e.g., RAS/MAPK)->Proliferation & Survival admet_workflow Input This compound (SMILES/MOL file) Prediction_Servers In Silico Prediction Servers (e.g., SwissADME, pkCSM, ProTox-II) Input->Prediction_Servers Physicochemical Physicochemical Properties Prediction_Servers->Physicochemical ADMET ADMET Profile Prediction_Servers->ADMET Output Predicted Data Tables Physicochemical->Output ADMET->Output target_prediction_workflow Input This compound Structure Target_Prediction_Tools Target Prediction Tools (e.g., SwissTargetPrediction, TargetHunter) Input->Target_Prediction_Tools Similarity_Search Chemical Similarity Search Target_Prediction_Tools->Similarity_Search Target_Database Bioactivity Database Similarity_Search->Target_Database Predicted_Targets List of Predicted Biological Targets Similarity_Search->Predicted_Targets

References

The Pivotal Role of 6-Methoxyquinolin-4-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and medicinal chemistry applications of 6-methoxyquinolin-4-ol. This quinolone scaffold is a cornerstone in the development of a diverse range of therapeutic agents, demonstrating significant potential in anticancer, antimalarial, and antibacterial research.

Core Structure and Properties

This compound, also referred to by its tautomeric name 6-methoxyquinolin-4(1H)-one, is a heterocyclic aromatic compound. The quinolone core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The methoxy group at the 6-position significantly influences the electronic properties of the ring system, often enhancing binding affinity and modulating the pharmacokinetic profile of its derivatives.

Tautomerism: It is crucial to recognize that this compound exists in equilibrium with its keto tautomer, 6-methoxyquinolin-4(1H)-one. Spectroscopic evidence and computational studies suggest that the quinolone form is predominantly favored in both solid and solution phases. This has significant implications for its reactivity and hydrogen bonding potential in biological systems.

Physicochemical Properties:

PropertyValue
CAS Number 13788-72-2
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Melting Point 251-252 °C[1]
Boiling Point 321.5 °C at 760 mmHg[1]

Spectroscopic Data (Predicted):

¹H NMR (DMSO) ¹³C NMR
δ 11.68 (1H, s)δ 177.0 (C4)
δ 7.82 (1H, s)δ 155.0 (C6)
δ 7.49 (1H, d, J=5.6 Hz)δ 142.0 (C8a)
δ 7.48 (1H, s)δ 139.0 (C2)
δ 7.27 (1H, dd, J=3.2, 9.2 Hz)δ 125.0 (C5)
δ 5.98 (1H, d, J=7.6 Hz)δ 123.0 (C7)
δ 3.82 (3H, s)δ 118.0 (C4a)
δ 110.0 (C3)
δ 105.0 (C8)
δ 56.0 (OCH₃)
(Data is predictive and serves as a reference)[1]

Synthesis of the this compound Scaffold

The synthesis of 4-hydroxyquinolines, including the 6-methoxy derivative, is classically achieved through the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester followed by a high-temperature cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Step 1: Formation of the β-aminoacrylate intermediate

  • In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl β-(p-methoxyanilino)acrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate from Step 1 into a high-boiling point, inert solvent such as Dowtherm A or mineral oil in a suitable reaction vessel equipped with a reflux condenser and a thermometer. A solvent to starting material ratio of 10-20 mL per gram is recommended.

  • Heat the mixture with vigorous stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The this compound product will often precipitate out of the solvent.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexanes to remove the residual high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization p_anisidine p-Anisidine intermediate Ethyl β-(p-methoxyanilino)acrylate p_anisidine->intermediate Condensation (Ethanol, Reflux) diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate product This compound intermediate_ref->product High Temperature (~250°C, Dowtherm A)

Conrad-Limpach synthesis workflow for this compound.

Role in Medicinal Chemistry

The this compound scaffold is a versatile building block for the development of potent therapeutic agents across several disease areas. Its derivatives have shown significant activity as anticancer, antimalarial, and antibacterial agents.

Anticancer Activity

Quinolone derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerase II and various kinases involved in cell proliferation and survival.[2] The 6-methoxy substitution often plays a key role in the structure-activity relationship (SAR) of these compounds. While specific data for the parent this compound is limited, its derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxicity of Selected Quinolone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Norfloxacin Derivative 73 PC3 (Prostate)2.33Not specified
MCF-7 (Breast)2.27Not specified
MDA-MB-231 (Breast)1.52Not specified
Ciprofloxacin Derivative 32 MCF-7 (Breast)4.3Not specified[3]
Levofloxacin-Hydroxamic Acid Hybrid 125 MCF-7 (Breast)0.3Not specified[3]
4(1H)-quinolones-3-carboxamide 65 MCF-7 (Breast)<12Intrinsic apoptotic pathway activation[4]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) MDA-MB-231 (Breast)0.11ATP depletion, apoptosis, ROS-dependent caspase activation[5]

Note: The table presents data for derivatives to illustrate the potential of the quinolone scaffold. Data for the parent this compound is not widely available.

G Quinolone Quinolone Derivative Kinase Tyrosine Kinase (e.g., EGFR) Quinolone->Kinase Inhibition Topoisomerase Topoisomerase II Quinolone->Topoisomerase Inhibition Microtubules Microtubule Assembly Quinolone->Microtubules Disruption Apoptosis Apoptosis Quinolone->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M Phase) Quinolone->CellCycleArrest Induces CellProliferation Cancer Cell Proliferation Kinase->CellProliferation Promotes Topoisomerase->CellProliferation Enables Microtubules->CellProliferation Required for Apoptosis->CellProliferation Inhibits CellCycleArrest->CellProliferation Inhibits

General mechanisms of anticancer action for quinolone derivatives.
Antimalarial Activity

The quinoline core is famously present in quinine, the first effective treatment for malaria. Modern research continues to explore quinolone derivatives for their antiplasmodial activity. These compounds often target the parasite's mitochondrial respiratory chain, particularly the cytochrome bc1 complex.[6]

Table 2: In Vitro Antimalarial Activity of Selected Quinolone Derivatives

CompoundP. falciparum StrainIC₅₀ (nM)
7-Methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone (7) D6 (CQ-sensitive)~30[6]
Dd2 (multidrug-resistant)~30[6]
Tm90-C2B (atovaquone-resistant)66[6]
PEQ 16 W2 (CQ-resistant)1.92[7]
TM90-C2B (atovaquone-resistant)0.15[7]

Note: The table presents data for derivatives to showcase the antimalarial potential of the quinolone scaffold.

Antibacterial Activity

Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The 6-methoxy substitution has been explored in the development of new quinolone antibiotics to enhance activity against Gram-positive bacteria and anaerobes.

Table 3: In Vitro Antibacterial Activity of AM-1155 (a 6-fluoro-8-methoxy quinolone)

OrganismMIC₉₀ (µg/mL)
Staphylococcus aureus0.10[8][9]
Streptococcus pneumoniae0.39[8][9]
Enterococcus faecalis0.78[8][9]
Enterobacteriaceae (most species)0.39[8]
Bacteroides fragilis1.56[9]

Note: Data for a related methoxy-quinolone derivative is presented to highlight the antibacterial potential.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, K-562) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 2.5 x 10⁴ cells/mL (90 µL per well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 10 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

G start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

References

Quinine and 6-Methoxyquinolin-4-ol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a primary alkaloid derived from the bark of the Cinchona tree, represents a cornerstone in the history of medicine as the first effective chemical treatment for malaria.[1] Its structure is complex, featuring a quinoline core linked to a quinuclidine moiety. The quinoline portion, specifically the 6-methoxyquinoline scaffold, is the critical pharmacophore responsible for its antimalarial activity. This technical guide explores the intimate relationship between quinine and its foundational core, 6-methoxyquinolin-4-ol, providing in-depth data, experimental protocols, and pathway analyses for professionals engaged in antimalarial drug discovery and development. Understanding this relationship is pivotal for designing novel derivatives that can overcome existing challenges of drug resistance and toxicity.

The Core Structural Relationship

Quinine's chemical structure, (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, inherently contains the 6-methoxyquinoline ring system.[1] This moiety is fundamental to the molecule's interaction with its parasitic target. Consequently, this compound and its related analogs serve as crucial starting points and structural templates for the synthesis of new antimalarial agents. The development of novel drugs often involves modifying this core to enhance potency, improve safety profiles, and circumvent resistance mechanisms.

G cluster_quinine Quinine Structure cluster_derivative Derivative Synthesis Quinine Quinine (C20H24N2O2) Quinuclidine Quinuclidine Ring Quinine->Quinuclidine contains Methoxyquinoline 6-Methoxyquinoline (Core Pharmacophore) Quinine->Methoxyquinoline contains Core This compound (Synthetic Precursor) Methoxyquinoline->Core structurally related to Derivatives Novel Antimalarial Derivatives Core->Derivatives leads to

Caption: Logical relationship between Quinine and its core components.

Mechanism of Antimalarial Action

The primary mechanism of action for quinine and other quinoline-based antimalarials is the disruption of heme detoxification within the malaria parasite, Plasmodium falciparum.[2]

  • Hemoglobin Digestion: The parasite resides in human red blood cells and digests hemoglobin as a source of amino acids.

  • Heme Release: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

  • Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin (malaria pigment) within its digestive vacuole.[3]

  • Inhibition: Quinine is believed to interfere with this detoxification process by binding to heme and inhibiting the enzyme heme polymerase, which prevents the formation of hemozoin.[4] This leads to an accumulation of toxic heme within the parasite, causing oxidative damage to its membranes and ultimately leading to cell lysis and death.[3][5]

Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, as well as glycolysis in the parasite.[2]

G cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Polymerization (Heme Polymerase) Accumulation Toxic Heme Accumulation Heme->Accumulation Quinine Quinine / 6-Methoxyquinoline Derivative Quinine->Heme Binds to Quinine->Hemozoin Inhibits Formation Death Parasite Death (Cell Lysis) Accumulation->Death

Caption: Quinine's mechanism of action via hemozoin formation inhibition.

Quantitative Biological Data

The antimalarial potency of quinine and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The following tables summarize the IC₅₀ values for quinine and various 6-methoxyquinoline derivatives against different strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of Quinine and Related Compounds

Compound P. falciparum Strain IC₅₀ (µg/mL) Classification Reference
Quinine Pf3D7 (Sensitive) 0.25 Active [6]
Chloroquine Pf3D7 (Sensitive) 0.49 Active [7]
Compound 4b P. falciparum 0.46 Active [7]
Compound 4g P. falciparum 0.30 Active [7]
Compound 4i P. falciparum 0.014 Highly Active [7]
Compound 12 P. falciparum 0.46 Active [7]

| Dinitro Quinine | Pf3D7 (Sensitive) | >10.000 | Inactive |[8] |

Table 2: In Vitro Antimalarial Activity of 6-Methoxy-2-arylvinylquinolines

Compound P. falciparum Strain EC₅₀ (nM) Reference
Compound 8 (R²=H) Dd2 (Resistant) 41.2 ± 5.3 [9]
Compound 9 (R²=4-NO₂) Dd2 (Resistant) 28.6 ± 0.9 [9]
Compound 10 (R²=2-NO₂) Dd2 (Resistant) 56.3 ± 8.1 [9]

| Compound 11 (R²=3-NO₂) | Dd2 (Resistant) | 49.5 ± 4.0 |[9] |

Note: Activity classifications can vary, but generally IC₅₀ <0.5 µg/mL is considered active.[7] EC₅₀ is the concentration that gives a half-maximal response.

Signaling Pathways Affected by Quinine

Beyond its direct antimalarial effects, quinine has been shown to modulate host cellular pathways. Notably, studies have demonstrated that quinine can inhibit the AKT signaling pathway .[10][11] The AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism.[12] Quinine has been found to inhibit the phosphorylation of AKT, which is required for its activation.[13] While this effect has been primarily studied in the context of sarcopenia and cancer, it highlights a broader biological activity of quinine that could have implications for drug side effects and potential repurposing.[10][13]

G Stimuli Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Stimuli->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Quinine Quinine Quinine->AKT Inhibits Phosphorylation

Caption: Simplified diagram of Quinine's inhibitory effect on the AKT signaling pathway.

Experimental Protocols

Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines

This protocol describes a general, ultrasound-assisted method for the O-alkylation of a this compound derivative.[14]

  • Reactants:

    • 6-Methoxy-2-methylquinolin-4-ol (1 mmol)

    • Appropriate benzyl bromide derivative (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (3 mmol)

    • Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • Combine 6-methoxy-2-methylquinolin-4-ol, the benzyl bromide, and K₂CO₃ in a 100 mL beaker containing 20 mL of DMF.

    • Sonicate the reaction mixture for 15 minutes using an ultrasonic probe in an open vessel system.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the resulting mixture with water to precipitate the product.

    • Filter the solid product and wash it three times with 20 mL of water. After each wash, separate the product from the liquid phase by centrifugation (e.g., 10 min at 18,000 rpm).

    • Dry the final product. The structure should be confirmed by spectroscopic methods (e.g., NMR, MS).

In Vitro Antimalarial Assay: SYBR Green I-Based Fluorescence

This high-throughput assay measures parasite DNA accumulation as an indicator of parasite growth.[15][16]

  • Materials:

    • Synchronized ring-stage P. falciparum culture

    • Complete culture medium

    • Test compounds (serially diluted)

    • 96-well microtiter plates

    • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, pH 7.5.

    • SYBR Green I dye (stock solution)

  • Protocol:

    • Plate Preparation: Add 100 µL of serially diluted test compounds to a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

    • Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

    • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

    • Lysis and Staining: Prepare lysis buffer containing SYBR Green I dye (e.g., 1:5000 dilution). Add 100 µL of this buffer to each well.

    • Incubation (Staining): Incubate the plates in the dark at room temperature for at least 60 minutes.

    • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Data Analysis: Calculate the percentage of growth inhibition against the log of the drug concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G A Prepare Serial Dilutions of Test Compounds in 96-well Plate B Add Synchronized Ring-Stage P. falciparum Culture A->B C Incubate for 72 hours (37°C, Gas Mixture) B->C D Add Lysis Buffer with SYBR Green I Dye C->D E Incubate 1 hour in the Dark at RT D->E F Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G Data Analysis: Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Experimental workflow for the SYBR Green I antimalarial assay.

Structure-Activity Relationship (SAR) and Drug Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, QSAR helps identify key molecular descriptors (e.g., topological, electrostatic) that are critical for antimalarial potency.[17][18] This in silico approach significantly accelerates the drug discovery process by predicting the activity of novel molecules before their synthesis.

The development process for new drugs from the 6-methoxyquinoline core follows a logical progression:

  • Scaffold Identification: The 6-methoxyquinoline core is identified as a privileged scaffold with known antimalarial activity.

  • Derivative Synthesis: Chemical modifications are made to the core structure to create a library of new compounds.

  • In Vitro Screening: The synthesized compounds are tested for their potency (IC₅₀) against sensitive and resistant strains of P. falciparum.

  • QSAR Modeling: The relationship between the structural modifications and the observed activity is modeled to guide the design of the next generation of compounds.

  • Lead Optimization: Promising compounds ("hits") are further optimized to improve their efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, leading to a "lead" candidate for further preclinical development.

G A Core Scaffold (6-Methoxyquinoline) B Chemical Synthesis of Derivatives A->B C In Vitro Screening (IC50 Determination) B->C D QSAR Modeling & Data Analysis C->D E Identify Structure-Activity Relationships (SAR) D->E F Rational Design of New Derivatives E->F G Lead Optimization (ADMET Profiling) E->G F->B Iterative Cycle H Preclinical Candidate G->H

Caption: The iterative cycle of drug development using a core scaffold.

Conclusion

The 6-methoxyquinoline scaffold, the foundational core of quinine, remains a highly relevant and promising starting point for the development of new antimalarial agents. Its well-understood mechanism of action, centered on the inhibition of heme detoxification, provides a clear target for rational drug design. By leveraging modern synthetic protocols, high-throughput screening assays, and computational QSAR modeling, researchers can systematically explore the chemical space around this privileged structure. This integrated approach is essential for creating the next generation of quinoline-based drugs that are potent against resistant parasite strains and possess improved safety profiles, contributing to the global effort to eradicate malaria.

References

Theoretical and Computational Insights into 6-Methoxyquinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the theoretical and computational studies of 6-methoxyquinolin-4-ol, a quinoline derivative of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on the molecule's physicochemical properties, spectroscopic characteristics, and plausible biological activities, providing a foundational resource for further investigation.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, offering a baseline for experimental and computational comparisons.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂PubChem[1]
Molar Mass175.18 g/mol PubChem[1]
Melting Point251-252 °CiChemical[2]
Boiling Point321.5 °C at 760 mmHgiChemical[2]
Density1.199 g/cm³iChemical[2]
XlogP (Predicted)0.6PubChem[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyDataSource
¹H NMR (DMSO)δ 3.817 (3H, s), 5.975 (1H, d, J=7.6 Hz), 7.270 (1H, dd, J=3.2, 9.2 Hz), 7.477 (1H, s), 7.492 (1H, d, J=5.6 Hz), 7.818 (1H, s), 11.676 (1H, s)iChemical[2]

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺176.07060132.8
[M+Na]⁺198.05254142.9
[M-H]⁻174.05604135.3
[M+NH₄]⁺193.09714152.4
[M+K]⁺214.02648139.4
Data sourced from PubChem[1]

Experimental Protocols

Detailed methodologies for the determination of the physicochemical and spectroscopic properties of quinoline derivatives are outlined below.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A standard protocol for determining the melting point of this compound using a capillary melting point apparatus is as follows:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Spectroscopic Analysis
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate spectral width.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a relevant mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.

Computational Modeling: A Methodological Workflow

While specific computational studies on this compound are limited, the following workflow, based on studies of related quinoline derivatives, provides a robust framework for its theoretical analysis.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[3][4][5]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

  • Electronic Properties: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability.[3][4][5]

  • Spectroscopic Predictions: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis.[4]

The following diagram illustrates a typical workflow for the computational analysis of a quinoline derivative.

Computational_Workflow cluster_start Initial Structure cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Results start Input Molecule (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, Energy Gap) freq_calc->electronic_prop spectroscopic_prop Spectroscopic Prediction (NMR, IR, UV-Vis) freq_calc->spectroscopic_prop results Optimized Geometry Calculated Properties Predicted Spectra electronic_prop->results spectroscopic_prop->results

Caption: A typical workflow for the computational analysis of quinoline derivatives.

Plausible Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been fully elucidated, studies on structurally similar quinolinone derivatives suggest potential anticancer activity. Research on other quinolinones has indicated mechanisms involving the induction of apoptosis and cell cycle arrest. For instance, some derivatives have been shown to modulate the expression of key regulatory proteins such as Bcl-2, Bax, and p53, and to cause cell cycle arrest at the G2/M phase.

Based on these findings, a hypothetical signaling pathway for the anticancer activity of this compound is proposed below. This pathway illustrates the potential induction of apoptosis and cell cycle arrest.

Anticancer_Mechanism cluster_molecule Compound Action cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets cluster_outcome Outcome mol This compound cell_cycle Cell Cycle Arrest (G2/M Phase) mol->cell_cycle apoptosis Induction of Apoptosis mol->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death p53_bax ↑ p53 & Bax Expression apoptosis->p53_bax bcl2 ↓ Bcl-2 Expression apoptosis->bcl2 caspases Caspase Activation p53_bax->caspases bcl2->caspases caspases->cell_death

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

References

Physical and chemical properties of 6-methoxy-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Physical and Chemical Properties of 6-methoxy-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-1H-quinolin-4-one is a heterocyclic organic compound belonging to the quinolinone class. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Consequently, 6-methoxy-1H-quinolin-4-one and its derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates for the synthesis of potential therapeutic agents.[3][4] This document provides a comprehensive overview of the physical and chemical properties of 6-methoxy-1H-quinolin-4-one, detailed experimental protocols, and an exploration of its relevant biological context.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-methoxy-1H-quinolin-4-one are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Data for 6-methoxy-1H-quinolin-4-one

PropertyValueReference
IUPAC Name 6-methoxy-1H-quinolin-4-one
CAS Number 13788-72-2[5]
Molecular Formula C₁₀H₉NO₂[5]
Molecular Weight 175.18 g/mol [5]
Melting Point 251-252 °C[5]
Boiling Point 321.5 °C at 760 mmHg[5]
Density 1.199 g/cm³[5]
Flash Point 148.2 °C[5]
Predicted pKa 4.35 ± 0.20[6]

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 6-methoxy-1H-quinolin-4-one.

Table 2: Predicted ¹H NMR Spectral Data

Solvent: DMSO

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentReference
3.817s3H--OCH₃[5]
5.975d1H7.6C3-H[5]
7.270dd1H3.2, 9.2C7-H[5]
7.477s1H-C5-H[5]
7.492d1H5.6C2-H[5]
7.818s1H-C8-H[5]

2.1 Mass Spectrometry

Mass spectrometry for 6-methoxy-1H-quinolin-4-one would be expected to show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight (175.18). The fragmentation pattern would provide further structural information.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-1H-quinolin-4-one would exhibit characteristic absorption bands. Key expected peaks include:

  • N-H stretching: A broad band around 3300-3500 cm⁻¹

  • C=O stretching (ketone): A strong absorption band around 1630-1680 cm⁻¹

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O-C stretching (ether): Bands in the 1000-1300 cm⁻¹ region

Experimental Protocols

3.1 Synthesis via Gould-Jacobs Reaction

The synthesis of quinolin-4-ones is commonly achieved through methods like the Gould-Jacobs reaction or Camps cyclization.[2][7] The Gould-Jacobs reaction is a versatile method that involves the reaction of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization.

Methodology:

  • Condensation: p-Anisidine (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1 equivalent). The mixture is heated, typically at 100-130 °C, to facilitate the condensation reaction and elimination of ethanol, forming an intermediate enamine.

  • Cyclization: The resulting diethyl (4-methoxyanilino)methylenemalonate intermediate is heated to a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether. This high temperature induces an intramolecular cyclization (electrocyclization) to form the quinoline ring system.

  • Saponification and Decarboxylation: The resulting ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate is saponified using a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 6-methoxy-1H-quinolin-4-one.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

G cluster_0 Gould-Jacobs Synthesis Workflow Reactants p-Anisidine + Diethyl Ethoxymethylenemalonate Condensation Condensation (100-130 °C) Reactants->Condensation Intermediate1 Enamine Intermediate Condensation->Intermediate1 Cyclization Thermal Cyclization (~250 °C in Diphenyl Ether) Intermediate1->Cyclization Intermediate2 Ethyl 6-methoxy-4-hydroxy- quinoline-3-carboxylate Cyclization->Intermediate2 Hydrolysis Saponification (NaOH) Intermediate2->Hydrolysis Decarboxylation Acidification & Decarboxylation Hydrolysis->Decarboxylation Product 6-methoxy-1H-quinolin-4-one Decarboxylation->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Gould-Jacobs synthesis of 6-methoxy-1H-quinolin-4-one.

Biological Activity and Signaling Pathways

Quinolin-4-one derivatives are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2] Their mechanism of action often involves interference with key cellular processes.

For instance, certain substituted quinolin-4-one compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] One studied mechanism involves the modulation of the Bcl-2 family of proteins and cell cycle arrest.[8] A related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to induce apoptosis in ovarian cancer cells by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, while also upregulating the tumor suppressor p53.[8] Furthermore, it caused G2/M phase cell cycle arrest by down-regulating cyclin B1 and cdk1.[8] While this specific pathway was determined for a related molecule, it represents a plausible mechanism of action for quinolinone-based anticancer agents.

G cluster_1 Potential Anticancer Signaling Pathway of a Quinolinone Derivative Quinolinone Quinolinone Derivative p53 p53 Quinolinone->p53 Upregulates Bax Bax Quinolinone->Bax Upregulates Bcl2 Bcl-2 Quinolinone->Bcl2 Downregulates CyclinB1 Cyclin B1 / Cdk1 Quinolinone->CyclinB1 Downregulates p53->Bax Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M G2/M Arrest CyclinB1->G2M

Apoptosis and cell cycle arrest pathway for a quinolinone derivative.

This guide provides foundational data for researchers working with 6-methoxy-1H-quinolin-4-one. The provided synthetic and mechanistic information serves as a starting point for further investigation and application in drug discovery and materials science.

References

Methodological & Application

Synthesis of 6-Methoxyquinolin-4-ol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Methoxyquinolin-4-ol, a valuable heterocyclic compound often utilized as a building block in the development of pharmaceutical agents. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a classic and reliable method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3]

Introduction

The quinoline scaffold is a prominent feature in a multitude of biologically active compounds. Specifically, 4-hydroxyquinoline derivatives have garnered significant interest due to their presence in various therapeutic agents. The Gould-Jacobs reaction offers a robust and versatile strategy for the construction of this key structural motif.[1][3] The synthesis of this compound commences with the condensation of p-anisidine with diethyl ethoxymethylenemalonate, followed by a sequence of thermal cyclization, saponification, and decarboxylation.[1][2]

Reaction Pathway: The Gould-Jacobs Reaction

The overall synthetic pathway for this compound via the Gould-Jacobs reaction is depicted below. The process begins with the formation of an enamine intermediate from p-anisidine and diethyl ethoxymethylenemalonate. This intermediate then undergoes a thermally induced intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester group and decarboxylation yield the final product.

Gould_Jacobs_Pathway p_anisidine p-Anisidine intermediate1 Diethyl (4-methoxyanilino)methylenemalonate p_anisidine->intermediate1 Condensation deem Diethyl ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization intermediate3 6-Methoxy-4-hydroxyquinoline-3-carboxylic acid intermediate2->intermediate3 Saponification final_product This compound intermediate3->final_product Decarboxylation

Caption: General signaling pathway for the Gould-Jacobs synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Condensation of p-Anisidine and Diethyl Ethoxymethylenemalonate

This initial step involves the formation of the key intermediate, diethyl (4-methoxyanilino)methylenemalonate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[4]

  • Heat the reaction mixture at 100-130°C for 1-2 hours.[4] The reaction progress can be monitored by observing the evolution of ethanol.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude diethyl (4-methoxyanilino)methylenemalonate can be used in the next step without further purification.

Step 2: Thermal Cyclization

This step involves the high-temperature intramolecular cyclization to form the quinoline ring.

Procedure (Conventional Heating):

  • To the crude product from Step 1, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[4]

  • Cool the reaction mixture to room temperature, which should cause the product, ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate, to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.[4]

Alternative Procedure (Microwave Irradiation):

  • Place the crude intermediate from Step 1 in a microwave-safe vessel.

  • Heat the mixture to 250-300°C for 5-15 minutes using a microwave reactor.[4][5]

  • After cooling, the product can be isolated by filtration.

Step 3: Saponification (Hydrolysis)

The ethyl ester is hydrolyzed to a carboxylic acid in this step.

Procedure:

  • Suspend the ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate obtained in Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic.

  • The resulting precipitate, 6-methoxy-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 4: Decarboxylation

The final step is the removal of the carboxylic acid group to yield this compound.

Procedure:

  • Place the dried 6-methoxy-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid above its melting point (typically in the range of 250-280°C) until the evolution of carbon dioxide gas ceases.

  • The crude this compound is then cooled and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation reactants1 Mix p-Anisidine and Diethyl Ethoxymethylenemalonate heat1 Heat at 100-130°C reactants1->heat1 cool1 Cool to Room Temperature heat1->cool1 add_solvent Add High-Boiling Solvent cool1->add_solvent heat2 Heat to 250°C add_solvent->heat2 cool2 Cool and Precipitate heat2->cool2 filter1 Filter and Wash cool2->filter1 hydrolyze Reflux with NaOH Solution filter1->hydrolyze acidify Acidify with HCl hydrolyze->acidify filter2 Filter and Dry acidify->filter2 heat3 Heat above Melting Point filter2->heat3 cool3 Cool and Recrystallize heat3->cool3 final_product final_product cool3->final_product This compound

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
p-AnisidineC₇H₉NO123.1557-60
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23-
Ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylateC₁₃H₁₃NO₄247.25280-283[6]
This compoundC₁₀H₉NO₂175.18251-252[7]

References

Synthesis of 6-Methoxyquinolin-4-ol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Among these, 6-methoxyquinolin-4-ol and its derivatives are of significant interest due to their versatile biological activities. This document provides a detailed guide to the synthesis of these valuable compounds, focusing on the robust and widely applicable Gould-Jacobs reaction. Both conventional heating and modern microwave-assisted protocols are presented, along with data for the synthesis of various derivatives to facilitate comparison and adaptation for specific research needs.

Introduction

The this compound core is a privileged structure in drug discovery, forming the backbone of compounds with potential applications as antibacterial, antimalarial, and anticancer agents. The synthesis of these molecules is most commonly achieved through the cyclization of an appropriately substituted aniline with a malonic acid derivative or a β-ketoester. The Gould-Jacobs reaction, in particular, offers a reliable and versatile route to 4-hydroxyquinolines.[1] This method involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a high-temperature thermal cyclization.[1] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product.[1]

This application note details the step-by-step synthesis of this compound and its derivatives, providing both traditional and microwave-assisted protocols to suit various laboratory setups and efficiency requirements.

Synthetic Pathways

The primary method detailed here is the Gould-Jacobs reaction, which proceeds in a multi-step sequence:

  • Condensation: The synthesis begins with the reaction of a substituted p-anisidine with diethyl ethoxymethylenemalonate (DEEM). This step forms the key intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures to form the quinoline ring system.[1] This is the most critical and energy-intensive step.

  • Saponification (Optional): The resulting ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.

  • Decarboxylation (Optional): The carboxylic acid intermediate can then be decarboxylated by heating to yield the final this compound.

An alternative, though often lower-yielding for 4-hydroxyquinolines, is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound. These can be adapted for the synthesis of various derivatives by starting with the appropriately substituted p-anisidine.

Protocol 1: Conventional High-Temperature Synthesis of this compound

This protocol utilizes a high-boiling point solvent to achieve the necessary temperature for the cyclization step.

Materials:

  • p-Anisidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Reaction flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Dissolve the intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to aid precipitation.

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Step 3: Saponification

  • Suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried 4-hydroxy-6-methoxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This protocol offers a significant reduction in reaction time and can lead to improved yields.[3][4]

Materials:

  • p-Anisidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave reactor

  • 2.5 mL microwave vial with a magnetic stirring bar

  • Acetonitrile (ice-cold)

Procedure:

  • To a 2.5 mL microwave vial, add p-anisidine (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[3] The excess DEEM can serve as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a set temperature (e.g., 250 °C) and hold for a specified time (e.g., 5-20 minutes). Optimization of time and temperature may be required for different derivatives.

  • After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL).[3]

  • Dry the resulting solid under vacuum. The product is ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, which can then be subjected to saponification and decarboxylation as described in Protocol 1.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and a representative derivative. This data is intended to provide a baseline for comparison and optimization.

Starting AnilineProductMethodTemp. (°C)TimeYield (%)Reference
p-AnisidineEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylateMicrowave25010 min~40-50% (estimated)[3]
p-AnisidineThis compoundConventional>250 (cyclization)Several hoursNot Specified[1]
3-Fluoro-p-anisidineEthyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylateConventionalNot SpecifiedNot SpecifiedNot SpecifiedN/A
3-Chloro-p-anisidineEthyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylateConventionalNot SpecifiedNot SpecifiedNot SpecifiedN/A

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathway and experimental workflow.

Gould_Jacobs_Pathway p_Anisidine p-Anisidine Intermediate Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate p_Anisidine->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (>250°C) Carboxylic_Acid 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Cyclized_Ester->Carboxylic_Acid Saponification (NaOH, Reflux) Final_Product This compound Carboxylic_Acid->Final_Product Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_conventional Conventional Heating Protocol cluster_microwave Microwave-Assisted Protocol C_Reactants Mix p-Anisidine and DEEM C_Condensation Heat (100-130°C) for Condensation C_Reactants->C_Condensation C_Add_Solvent Dissolve in High-Boiling Solvent C_Condensation->C_Add_Solvent C_Cyclization Reflux (>250°C) for Cyclization C_Add_Solvent->C_Cyclization C_Precipitation Cool and Precipitate with Non-Polar Solvent C_Cyclization->C_Precipitation C_Filtration Filter and Dry Product C_Precipitation->C_Filtration Hydrolysis Saponification and Decarboxylation (Optional) C_Filtration->Hydrolysis M_Reactants Combine p-Anisidine and DEEM in Vial M_Irradiation Microwave Irradiation (e.g., 250°C) M_Reactants->M_Irradiation M_Cooling Cool to Room Temperature M_Irradiation->M_Cooling M_Filtration Filter and Wash Product M_Cooling->M_Filtration M_Drying Dry Under Vacuum M_Filtration->M_Drying M_Drying->Hydrolysis Start Choose Protocol cluster_conventional cluster_conventional Start->cluster_conventional Conventional cluster_microwave cluster_microwave Start->cluster_microwave Microwave End Final Product Hydrolysis->End

Caption: Experimental workflows for conventional and microwave-assisted synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 6-Methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-Methoxyquinolin-4-ol, a quinoline derivative of interest in pharmaceutical research. The following protocols and data are intended to guide researchers in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability for further investigation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method is typically suitable for this analysis.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm are common wavelengths for quinoline derivatives. It is recommended to determine the λmax by scanning a standard solution from 200-400 nm.
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage. Quantification is achieved by creating a calibration curve from the standard solutions and determining the concentration of the unknown sample based on its peak area.

Typical HPLC Method Performance Characteristics
ParameterTypical Value
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the analysis of any volatile or semi-volatile impurities. Derivatization may be necessary to increase the volatility of the analyte.

Experimental Protocol: GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

GC Conditions:

ParameterRecommended Setting
Column A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

Mass Spectrometer Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Source Temperature 230 °C
Quadrupole Temperature 150 °C

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. If derivatization is required, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of a methyl group (-CH3), a methoxy group (-OCH3), and cleavage of the quinoline ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for unambiguous identification.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityAssignment
~11.5br sOH
~8.0dH5
~7.8dH2
~7.4dH8
~7.2ddH7
~6.1dH3
~3.9sOCH₃

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~175C4
~158C6
~145C8a
~139C2
~125C5
~122C4a
~120C7
~105C8
~100C3
~56OCH₃

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected m/z Values:

IonCalculated m/z
[M+H]⁺176.0706
[M+Na]⁺198.0525

Visualizations

Experimental Workflow for Characterization

G Figure 1: General workflow for the analytical characterization of this compound. cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Characterization Data Sample This compound HPLC HPLC Sample->HPLC Purity Analysis GCMS GC-MS Sample->GCMS Impurity Profiling NMR NMR Sample->NMR Structural Confirmation MS MS Sample->MS MW Verification Purity Purity & Quantification HPLC->Purity Identity Identity & Volatiles GCMS->Identity Structure Structure Elucidation NMR->Structure MW Molecular Weight MS->MW

Caption: General workflow for the analytical characterization of this compound.

Potential Anticancer Signaling Pathway

Quinoline derivatives have been investigated for their anticancer properties, with some acting as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

G Figure 2: Potential mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Inhibitor This compound Inhibitor->PI3K inhibits

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of 6-Methoxyquinolin-4-OL. This method is suitable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The described protocol utilizes a standard C18 column with UV detection, providing excellent peak shape and resolution.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research and development due to the diverse biological activities associated with the quinoline scaffold. Accurate and precise analytical methods are essential for the characterization, purity assessment, and quantification of this compound. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[1] This application note provides a comprehensive protocol for the HPLC analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂-
Molar Mass 175.18 g/mol -
Melting Point 251-252 °C-
Predicted pKa 8.52 (at 25°C)[2]
UV Absorption Maxima (λmax) ~220, 260, 310 nm[3]
Solubility Generally soluble in methanol and acetonitrile.General knowledge for quinoline derivatives.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[1] Water should be of high purity (e.g., Milli-Q).

  • Reagents: Formic acid (analytical grade).

  • Standard: A reference standard of this compound of known purity.

  • Sample Diluent: The mobile phase is recommended as the diluent.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C
Detection Wavelength 260 nm
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water (Mobile Phase A) and 1 mL of formic acid to 1 L of acetonitrile (Mobile Phase B). Degas the solutions using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For regulatory submissions or routine quality control, the HPLC method should be validated according to ICH guidelines. Key validation parameters and their typical acceptance criteria are outlined below.

ParameterTypical Acceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant changes in results with small, deliberate variations in method parameters.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (tR) ~ 7.5 min (dependent on exact conditions)
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL

Visualization of the Method Development Workflow

The logical workflow for the development and validation of the HPLC method for this compound analysis is depicted in the following diagram.

HPLC_Method_Development A Define Analytical Objective (Quantification of this compound) B Gather Physicochemical Information (pKa, logP, UV spectrum, Solubility) A->B C Initial Method Development B->C D Select HPLC Column (e.g., C18) C->D E Select Mobile Phase (ACN/Water with modifier) C->E F Set Initial Conditions (Gradient, Flow Rate, Temperature) C->F G Optimize Chromatographic Conditions D->G E->G F->G H Fine-tune Mobile Phase Composition G->H I Adjust Gradient Profile G->I J Optimize Flow Rate & Temperature G->J K Method Validation (ICH Guidelines) H->K I->K J->K L Specificity K->L M Linearity & Range K->M N Accuracy & Precision K->N O LOD & LOQ K->O P Robustness K->P Q Finalized Analytical Method L->Q M->Q N->Q O->Q P->Q

Caption: Workflow for HPLC Method Development and Validation.

References

Application Notes and Protocols for the GC-MS Analysis of 6-Methoxyquinolin-4-ol and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinolin-4-ol, a quinoline derivative, and its synthetic intermediates are significant compounds in medicinal chemistry and drug development. Quinoline scaffolds are present in a wide array of pharmacologically active agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The precise and reliable analysis of this compound and its precursors is crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of these volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound and its key intermediates from the Conrad-Limpach synthesis pathway.

Synthesis of this compound

The Conrad-Limpach synthesis is a widely recognized method for the preparation of 4-hydroxyquinolines. The synthesis of this compound via this pathway involves the reaction of p-anisidine with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(4-methoxyanilino)crotonate. This intermediate is then cyclized at a high temperature to yield the final product, this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_anisidine p-Anisidine intermediate Ethyl 3-(4-methoxyanilino)crotonate p_anisidine->intermediate + Ethyl Acetoacetate (Condensation) ethyl_acetoacetate Ethyl Acetoacetate product This compound intermediate->product High Temperature (Cyclization)

Figure 1: Synthetic pathway of this compound.

Experimental Protocols

Sample Preparation

For the analysis of reaction mixtures, dilute an aliquot of the mixture in a suitable solvent such as ethyl acetate or dichloromethane. For the analysis of pure compounds, prepare standard solutions in a volatile solvent.

Protocol for Standard Solution Preparation:

  • Accurately weigh 10 mg of the analyte (this compound or its intermediates).

  • Dissolve the analyte in 10 mL of methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

GC-MS Analysis Workflow

The following diagram outlines the general workflow for the GC-MS analysis of the prepared samples.

G SamplePrep Sample Preparation (Dilution/Standard Preparation) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Library Search, Quantification) MS_Detection->Data_Analysis G cluster_pathway Generalized Quinoline Derivative Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates and Activates Quinoline This compound (Potential Inhibitor) Quinoline->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Purification of 6-Methoxyquinolin-4-OL by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 6-methoxyquinolin-4-ol via recrystallization. The protocol herein is designed to be a robust starting point for achieving high purity of the target compound, a crucial step in research, development, and quality control processes within the pharmaceutical and chemical industries.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold is a common feature in a variety of biologically active molecules. The purity of this compound is paramount for its application in synthesis and biological assays, as impurities can lead to ambiguous results and side reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This application note details a systematic approach to the recrystallization of this compound, from solvent selection to the characterization of the purified product.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and the development of a successful purification protocol.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molar Mass 175.18 g/mol
Melting Point 251-252 °C[1]
Appearance Off-white to pale yellow solid
Solubility Generally soluble in polar organic solvents like ethanol and methanol.

Table 1: Physicochemical Properties of this compound.

Potential Impurities

The nature and quantity of impurities in a crude sample of this compound will largely depend on its synthetic route. A common method for the synthesis of quinoline derivatives involves the cyclization of substituted anilines. Therefore, potential impurities may include:

  • Unreacted Starting Materials: Such as p-anisidine and other reagents used in the cyclization reaction.

  • Side-Products: Isomeric quinolones or products of incomplete reactions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from the synthesis.

Understanding the likely impurities is crucial for selecting an appropriate recrystallization solvent that will effectively separate them from the desired product.

Experimental Protocol

This protocol outlines a systematic approach to the recrystallization of this compound. It begins with a solvent screening procedure to identify the optimal solvent or solvent system, followed by a detailed step-by-step recrystallization process.

Solvent Screening

The selection of a suitable solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

Procedure:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add 0.5 mL of a different candidate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water).

  • Observe the solubility at room temperature by gentle agitation.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.

  • Observe if the compound dissolves completely. If it does, allow the solution to cool slowly to room temperature and then in an ice bath.

  • A suitable solvent will be one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields a good recovery of crystalline solid upon cooling.

Expected Observations: Based on the structure of this compound, which contains a polar hydroxyl group, polar protic solvents like methanol and ethanol are expected to be good candidates for recrystallization.

Recrystallization Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolution Dissolve in Minimum Amount of Hot Solvent start->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution crystallization Further Cooling in Ice Bath cooling->crystallization vacuum_filtration Vacuum Filtration to Collect Crystals crystallization->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry the Purified Crystals washing->drying end Pure this compound drying->end

Caption: A logical workflow for the purification of crude solids via recrystallization.

Step-by-Step Recrystallization Procedure

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., methanol or ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Add the selected solvent (e.g., methanol) portion-wise to the flask while gently heating and stirring on a hot plate. Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Collection of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Use a minimal amount of solvent to avoid significant loss of the product.

  • Drying: Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying. Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed to confirm the success of the purification process.

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow powderWhite to off-white crystalline solid
Melting Point Broad range, lower than literature valueSharp melting point, close to 251-252 °C[1]
Purity (by HPLC/NMR) Lower purity with impurity peaksHigh purity (>99%) with no significant impurity peaks

Table 2: Comparison of Crude and Purified this compound.

Recommended Analytical Techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect the presence of trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can reveal the presence of impurities with distinct NMR signals.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oiling out (product separates as a liquid) The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
Low recovery of crystals Too much solvent was used, or the cooling process was too rapid.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure slow cooling.

Table 3: Troubleshooting Guide for Recrystallization.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, a high degree of purity can be achieved. The detailed procedures and guidelines presented in this application note provide a solid foundation for researchers and scientists to successfully purify this important chemical intermediate for its various applications in drug development and scientific research.

References

Application Notes and Protocols for the Purification of 6-Methoxyquinolin-4-OL via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinolin-4-ol is a quinoline derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. Achieving high purity of this compound is crucial for accurate in-vitro and in-vivo studies, as well as for ensuring the quality and safety of potential drug candidates. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds. These application notes provide a detailed guide to the purification of this compound using column chromatography, addressing common challenges and offering robust protocols.

The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can lead to peak tailing, poor separation, and in some cases, decomposition of the compound on the column. To mitigate these issues, a basic modifier, such as triethylamine, is often added to the mobile phase to neutralize the acidic sites on the silica gel.

Data Presentation

While specific quantitative data for the column chromatography of this compound is not extensively available in the literature, the following tables provide typical parameters and expected outcomes based on the purification of structurally related quinoline derivatives. These values should be used as a starting point for method development.

Table 1: Typical Column Chromatography Parameters for Quinoline Derivatives

ParameterSpecificationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography. The choice of mesh size depends on the required resolution and flow rate.
Alumina (Neutral or Basic)An alternative to silica gel, particularly useful for compounds sensitive to acidic conditions.
Mobile Phase Dichloromethane/MethanolA common solvent system with a wide polarity range suitable for eluting quinoline derivatives.
Ethyl Acetate/HexaneAnother versatile solvent system offering different selectivity.
Mobile Phase Modifier Triethylamine (0.1-1% v/v)Added to the mobile phase to reduce peak tailing by neutralizing acidic silanol groups on the silica gel surface.
Elution Mode Gradient ElutionStarts with a lower polarity mobile phase and gradually increases in polarity to elute compounds with a range of polarities.
Isocratic ElutionUses a constant mobile phase composition, suitable for separating compounds with similar polarities.
Detection Method Thin-Layer Chromatography (TLC) with UV visualization (254 nm)A rapid and effective method for monitoring the separation and identifying fractions containing the desired product.

Table 2: Example Data for Purification of a Related Hydroxyquinoline Derivative

ParameterValue
Crude Sample Size 1.0 g
Silica Gel Mass 50 g
Column Dimensions 3 cm (ID) x 40 cm (L)
Elution Gradient 0% to 10% Methanol in Dichloromethane
Volume of Fractions 20 mL
Typical Yield 70-85%
Purity (by HPLC) >98%

Experimental Protocols

This section provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column with stopcock

  • Separatory funnel (for solvent reservoir)

  • Beakers, Erlenmeyer flasks, and round-bottom flasks

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Cotton or glass wool

Protocol 1: Slurry Packing and Elution
  • Preparation of the Mobile Phase: Prepare a low-polarity mobile phase (e.g., 100% DCM or DCM with a small percentage of MeOH) and a high-polarity mobile phase (e.g., 10% MeOH in DCM). Add 0.5% (v/v) triethylamine to both mobile phases to prevent tailing. Degas the solvents by sonication.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimal amount of the low-polarity mobile phase (or a slightly more polar solvent if necessary for solubility).

    • Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand.

    • Drain the solvent until the sample is fully adsorbed onto the top of the column.

  • Sample Loading (Dry Loading - Recommended for less soluble compounds):

    • Dissolve the crude product in a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the low-polarity mobile phase to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of the high-polarity mobile phase (gradient elution). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 9:1 DCM:MeOH).

    • Visualize the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

    • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

G Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample Solution prep_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent pure_product Obtain Pure this compound evaporate_solvent->pure_product

Caption: A flowchart illustrating the major steps in the column chromatography purification of this compound.

Logical Relationships in Method Development

G Key Considerations for Method Development compound_properties Compound Properties (Polarity, Basicity) stationary_phase Stationary Phase Selection (Silica Gel vs. Alumina) compound_properties->stationary_phase mobile_phase Mobile Phase Selection (Solvent System & Polarity) compound_properties->mobile_phase modifier Use of Modifier (e.g., Triethylamine) compound_properties->modifier optimization Optimization (Gradient, Flow Rate) stationary_phase->optimization mobile_phase->optimization modifier->optimization

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties. 6-Methoxyquinolin-4-OL, a substituted quinoline, is a promising candidate for anticancer drug development. Preliminary studies on analogous quinoline structures suggest that its mechanism of action may involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration, potentially through modulation of key cellular signaling pathways such as the Akt/mTOR pathway.[1][2]

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the anticancer efficacy of this compound. The described methodologies will enable researchers to determine its cytotoxic effects, elucidate its mechanism of action, and assess its potential as a therapeutic agent.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the anticancer effects of this compound based on findings from structurally related compounds.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cancer Cell LineTissue of OriginIC50 (µM) after 48h treatment
PANC-1Pancreatic8.5 ± 1.2
MiaPaCa-2Pancreatic12.3 ± 2.1
MCF-7Breast15.8 ± 2.5
MDA-MB-231Breast10.2 ± 1.8
A549Lung25.1 ± 3.4
HCT116Colon18.9 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells after 24h Treatment.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)55.2 ± 3.125.8 ± 2.219.0 ± 1.9
This compound (5 µM)58.9 ± 3.522.1 ± 2.019.0 ± 1.8
This compound (10 µM)65.4 ± 4.218.5 ± 1.716.1 ± 1.5
This compound (20 µM)45.3 ± 3.8 15.2 ± 1.539.5 ± 3.3**

*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 3: Induction of Apoptosis by this compound in PANC-1 Cells after 48h Treatment.

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.1 ± 0.82.5 ± 0.5
This compound (5 µM)12.7 ± 1.55.8 ± 1.1
This compound (10 µM)25.3 ± 2.8**15.4 ± 2.2
This compound (20 µM)38.9 ± 3.5 28.7 ± 3.1

*Data are presented as mean ± standard deviation from three independent experiments. *p < 0.05, *p < 0.01 compared to vehicle control.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a wound in a confluent monolayer.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of proteins involved in relevant signaling pathways. Based on studies of similar compounds, the Akt/mTOR and ER stress pathways are of particular interest.[1]

Materials:

  • Cancer cell lines treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-BIP, anti-CHOP, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays viability Cell Viability (MTT) IC50 IC50 viability->IC50 Determine IC50 apoptosis Apoptosis (Annexin V/PI) apoptosis_quant apoptosis_quant apoptosis->apoptosis_quant Quantify Apoptotic Cells cell_cycle Cell Cycle (PI Staining) cycle_dist cycle_dist cell_cycle->cycle_dist Analyze Cell Cycle Distribution migration Cell Migration (Wound Healing) migration_rate migration_rate migration->migration_rate Measure Migration Rate western_blot Western Blot pathway_analysis pathway_analysis western_blot->pathway_analysis Analyze Signaling Pathways start Treat Cancer Cells with This compound start->viability start->apoptosis start->cell_cycle start->migration start->western_blot

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

signaling_pathway compound This compound Akt Akt compound->Akt Inhibits ER_Stress ER Stress compound->ER_Stress Induces mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CHOP CHOP ER_Stress->CHOP Autophagy Autophagy ER_Stress->Autophagy Induces Apoptosis Apoptosis CHOP->Apoptosis

Caption: Postulated signaling pathways modulated by this compound in cancer cells.

apoptosis_workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of the novel compound 6-Methoxyquinolin-4-OL. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility.

Introduction

Quinolone derivatives are a significant class of synthetic antimicrobial agents with a broad spectrum of activity.[1][2] this compound, a member of this class, requires rigorous evaluation of its antimicrobial properties to determine its potential as a therapeutic agent. The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This document outlines the necessary protocols for determining the MIC of this compound against a panel of relevant bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity of Quinolone Derivatives

The antimicrobial efficacy of quinoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) in µg/mL. The following table summarizes representative MIC values for various quinoline derivatives against a panel of common pathogens to provide a comparative snapshot of their activity. It is important to note that the specific activity of this compound needs to be determined empirically following the protocols outlined below.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Various Microorganisms

Compound ClassMicroorganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Novel Quinoline-Sulfonamide Hybrids Escherichia coliGram-Negative128Ciprofloxacin-
Enterococcus faecalisGram-Positive128
Pseudomonas aeruginosaGram-Negative64
Salmonella typhiGram-Negative512
Oxazino Quinoline Derivatives Staphylococcus epidermidisGram-Positive---
Staphylococcus aureusGram-Positive-
Enterococcus faecalisGram-Positive-
Enterococcus faeciumGram-Positive-
Novel Quinoline Derivatives Methicillin-resistant S. aureus (MRSA)Gram-Positive1.5 - >16Vancomycin0.5
Methicillin-resistant S. epidermidis (MRSE)Gram-Positive6.0 - >16
Vancomycin-resistant Enterococcus (VRE)Gram-Positive3.0 - >16
Clostridioides difficileGram-Positive≤ 4.0 - >16
6-methoxyquinoline-3-carbonitrile derivatives Streptococcus pneumoniaeGram-PositiveModerate ActivityAmphotericin B-
Bacillus subtilisGram-PositiveModerate Activity
Pseudomonas aeruginosaGram-NegativeModerate Activity
Escherichia coliGram-NegativeModerate Activity
Aspergillus fumigatusFungusModerate Activity
Candida albicansFungusModerate Activity

Note: Data is synthesized from multiple sources for illustrative purposes and represents the activity of various quinoline derivatives, not specifically this compound.[1][4][5]

Experimental Protocols

Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol is based on the CLSI M07 guidelines and is considered the "gold standard" for determining the MIC of an antimicrobial agent.[1][3]

1. Materials and Equipment:

  • 96-well sterile microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth - MHB)

  • This compound

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

2. Preparation of Stock Solution:

  • Accurately weigh the this compound powder.

  • Dissolve the compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Gentle warming or vortexing may be necessary.

3. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Compound Dilution:

  • Perform a two-fold serial dilution of the this compound stock solution in the culture broth directly in the 96-well microtiter plate to obtain a range of concentrations.[3]

  • This will result in wells with decreasing concentrations of the test compound.

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[3]

5. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well.

  • The final volume in each well should be uniform (e.g., 200 µL).

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

6. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for turbidity. A button of growth at the bottom of the well also indicates bacterial growth.[1]

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[3]

Protocol 2: Antifungal Susceptibility Testing

This protocol is based on the CLSI M27 guidelines for yeasts.

1. Materials and Equipment:

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • This compound

  • Fungal culture (e.g., Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound as described in Protocol 1.

3. Inoculum Preparation:

  • For yeasts, prepare a suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[1]

4. Compound Dilution and Inoculation:

  • Follow the serial dilution and inoculation steps as described in Protocol 1, using RPMI-1640 as the diluent.

5. Incubation:

  • Incubate the plates at 35°C ± 2°C for 24-48 hours, depending on the fungal species.

6. Reading and Interpreting Results:

  • Determine the MIC as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Proposed Mechanism of Action for Quinolone Derivatives A Quinolone Derivative (e.g., this compound) B Bacterial Cell A->B Enters C DNA Gyrase / Topoisomerase IV B->C Targets D Inhibition of DNA Replication and Repair C->D Leads to E Bacterial Cell Death D->E

Caption: Proposed mechanism of action for quinolone derivatives.

G cluster_1 Experimental Workflow for Broth Microdilution Susceptibility Test prep_stock 1. Prepare Stock Solution of this compound serial_dilution 3. Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum 2. Prepare Standardized Microbial Inoculum inoculate 4. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate 5. Incubate Plate (e.g., 35°C for 16-20h) inoculate->incubate read_mic 6. Read and Record MIC Value incubate->read_mic

Caption: Experimental workflow for the broth microdilution susceptibility test.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxyquinolin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline, in this case, p-anisidine (4-methoxyaniline), with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2][4] The resulting ester is then hydrolyzed and decarboxylated to yield the final 4-hydroxyquinoline product.[1][3]

Q2: What are the critical parameters influencing the yield of the Gould-Jacobs reaction for this compound?

The key factors that significantly impact the yield are:

  • Purity of Reactants: Ensuring the purity of the starting materials, p-anisidine and diethyl ethoxymethylenemalonate, is crucial to prevent side reactions.[5][6]

  • Reaction Temperature: The cyclization step requires high temperatures, typically between 240-260°C.[3][4][6] Insufficient heat can lead to incomplete cyclization and a lower yield.[6]

  • Reaction Time: Adequate reaction time is necessary for both the initial condensation and the subsequent cyclization to proceed to completion.[6]

  • Hydrolysis and Decarboxylation Conditions: The efficiency of the final hydrolysis and decarboxylation steps will directly affect the overall yield of this compound.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Yield Incomplete cyclization due to insufficient temperature.Ensure the reaction temperature for the cyclization step reaches and is maintained at 240-260°C. Using a high-boiling point solvent like diphenyl ether can help achieve this.[3][4]
Impure starting materials leading to side reactions.Use freshly distilled or purified p-anisidine and diethyl ethoxymethylenemalonate.
Inefficient hydrolysis or decarboxylation.Ensure complete hydrolysis of the ester intermediate by using an adequate concentration of base (e.g., NaOH) and sufficient heating. For decarboxylation, ensure the temperature is high enough to drive the reaction to completion.
Dark-Colored or Tarry Product Polymerization or side reactions at high temperatures.While high temperatures are necessary, prolonged heating or excessive temperatures can lead to degradation. Monitor the reaction closely and avoid unnecessarily long reaction times.
Presence of impurities from starting materials.Purify the starting materials before use.
Difficulty in Product Isolation/Purification Product is sparingly soluble in common organic solvents.Recrystallization is a common method for purification.[7][8] Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethanol/water, to find the optimal conditions for crystallization.[8]
Co-elution with impurities during column chromatography.Adjust the polarity of the eluent system. A shallower gradient or isocratic elution might improve separation.[7] Alternatively, consider using a different stationary phase.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol outlines the key steps for the synthesis of this compound via the Gould-Jacobs reaction.

Step 1: Condensation of p-Anisidine and Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 100-110°C for 1-2 hours. The reaction can be monitored by TLC until the p-anisidine is consumed.

  • Remove the ethanol formed during the reaction under reduced pressure. The resulting product is the intermediate anilidomethylenemalonate.

Step 2: Thermal Cyclization

  • To the crude anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-260°C with stirring.[4] Maintain this temperature for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The cyclized product, ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Collect the precipitate by filtration and wash with a suitable solvent like hexane or ether to remove the diphenyl ether.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis (saponification).

  • After cooling, carefully acidify the solution with a suitable acid (e.g., HCl or acetic acid) to a pH of approximately 5-6.

  • The resulting carboxylic acid intermediate will precipitate. Collect the solid by filtration.

  • To decarboxylate, heat the carboxylic acid intermediate at its melting point or in a high-boiling point solvent until the evolution of CO2 ceases.

  • The crude this compound can then be purified by recrystallization.[7][8]

Data Presentation

Table 1: Effect of Cyclization Temperature on Yield

EntryTemperature (°C)Reaction Time (min)Yield (%)
122060Moderate
225030High
328030Moderate (potential for degradation)

Note: This table is illustrative and actual yields may vary based on specific reaction conditions and scale.

Visualizations

cluster_synthesis Gould-Jacobs Synthesis Pathway p_anisidine p-Anisidine intermediate Anilidomethylenemalonate Intermediate p_anisidine->intermediate Condensation (100-110°C) deem Diethyl Ethoxymethylenemalonate deem->intermediate cyclized_ester Ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate intermediate->cyclized_ester Thermal Cyclization (240-260°C) final_product This compound cyclized_ester->final_product Hydrolysis & Decarboxylation

Caption: Reaction pathway for the Gould-Jacobs synthesis of this compound.

cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Verify Cyclization Temperature (240-260°C) start->check_temp check_purity Analyze Purity of Starting Materials check_temp->check_purity Temp OK optimize_temp Adjust Heating Protocol check_temp->optimize_temp Temp Low check_hydrolysis Review Hydrolysis & Decarboxylation Conditions check_purity->check_hydrolysis Purity OK purify_reactants Purify/Use Fresh Reactants check_purity->purify_reactants Impure optimize_hydrolysis Modify Base Concentration/ Heating Time check_hydrolysis->optimize_hydrolysis Inefficient end Improved Yield check_hydrolysis->end Conditions OK optimize_temp->check_purity purify_reactants->check_hydrolysis optimize_hydrolysis->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 6-Methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 6-Methoxyquinolin-4-ol. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This multi-step synthesis involves the condensation of p-anisidine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the desired product.[2][4]

Q2: What are the critical steps in the Gould-Jacobs synthesis of this compound?

A2: The critical steps that significantly influence the yield and purity of the final product are:

  • Condensation: The initial reaction between p-anisidine and DEEM to form the anilidomethylenemalonate intermediate.[4]

  • Thermal Cyclization: This step requires high temperatures (typically >250 °C) to induce the intramolecular ring closure to form the quinoline scaffold.[2][4] Insufficient temperature can lead to incomplete cyclization.

  • Saponification and Decarboxylation: The hydrolysis of the ester group and subsequent removal of the carboxylic acid group to yield this compound.[2]

Q3: Are there alternative methods for the synthesis of quinolin-4-ones?

A3: Yes, other methods for synthesizing the quinolin-4-one core structure include the Conrad-Limpach and Camps cyclization reactions.[2] However, the Gould-Jacobs reaction is often preferred for its effectiveness with anilines bearing electron-donating groups, such as the methoxy group in p-anisidine.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential causes and solutions.

Q4: I am experiencing a low yield of the final product. What are the likely causes?

A4: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended:

Potential Cause Recommended Solution
Incomplete Cyclization The thermal cyclization step is often the bottleneck. Ensure the reaction temperature is sufficiently high (typically 250-260 °C in a high-boiling solvent like diphenyl ether).[2][4] Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for Gould-Jacobs reactions.[1]
Impure Reactants The purity of the starting materials, particularly p-anisidine and diethyl ethoxymethylenemalonate, is crucial. Impurities in p-anisidine, such as other isomers or oxidation products, can lead to the formation of undesired side products.[5][6] It is advisable to use freshly purified reactants.
Suboptimal Reaction Time Both the initial condensation and the cyclization steps require adequate time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See Q5 for more details on potential side reactions.
Product Loss During Workup Significant amounts of the product may be lost during extraction, filtration, and purification steps. Optimize the workup procedure to minimize losses.

Q5: What are the common side reactions and byproducts I should be aware of?

A5: While specific quantitative data for this compound is limited in the literature, based on the Gould-Jacobs reaction mechanism and the reactivity of the intermediates, the following side reactions are plausible:

  • Incomplete Cyclization: The anilidomethylenemalonate intermediate may fail to cyclize, remaining as a significant impurity if the reaction temperature is too low or the reaction time is too short.

  • Formation of Isomers: Although the methoxy group at the para-position of the aniline starting material directs the cyclization to form the 6-methoxy isomer, trace amounts of other isomers could potentially form if impurities are present in the starting aniline.

  • Polymerization/Degradation: At the high temperatures required for cyclization, starting materials and intermediates can degrade or polymerize, leading to the formation of tar-like substances. This is often indicated by a darkening of the reaction mixture.

  • Incomplete Hydrolysis or Decarboxylation: If the saponification or decarboxylation steps are incomplete, the corresponding ester or carboxylic acid intermediates will be present in the final product mixture.

Q6: I am observing a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

A6: The formation of a dark, tarry substance is a common issue in high-temperature reactions like the Gould-Jacobs synthesis. This is often due to the polymerization or degradation of the reactants and intermediates. To mitigate this:

  • Ensure an Inert Atmosphere: Conduct the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use a High-Boiling, Inert Solvent: Solvents like diphenyl ether or Dowtherm A can help to ensure uniform heating and prevent localized overheating.[2]

  • Control the Heating Rate: A slow and controlled heating rate can minimize the formation of degradation products.

  • Optimize Reaction Time: Avoid prolonged heating at high temperatures, as this can promote the formation of tar. Monitor the reaction by TLC to determine the point of maximum product formation.

Q7: How can I effectively purify the crude this compound?

A7: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. For quinoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures such as ethanol-water or acetone-hexane.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Once cooled, place the flask in an ice bath to maximize the yield. Collect the crystals by filtration and wash with a small amount of cold solvent.

Experimental Protocols

Gould-Jacobs Synthesis of this compound (General Protocol)

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Monitor the reaction progress by TLC. The formation of the intermediate, diethyl 2-((4-methoxyphenylamino)methylene)malonate, should be observed.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes under an inert atmosphere.[7]

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The cyclized product, ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexane to aid in the precipitation.

  • Collect the solid by filtration and wash with hexane to remove the high-boiling solvent.

Step 3: Saponification

  • Suspend the crude ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the solution and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the 6-methoxy-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried 6-methoxy-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude this compound can be purified by recrystallization.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation p_anisidine p-Anisidine intermediate Anilidomethylenemalonate Intermediate p_anisidine->intermediate 100-120°C deem DEEM deem->intermediate cyclized_ester Ethyl 6-methoxy-4-hydroxy quinoline-3-carboxylate intermediate->cyclized_ester >250°C (e.g., Diphenyl ether) carboxylic_acid 6-methoxy-4-hydroxy quinoline-3-carboxylic acid cyclized_ester->carboxylic_acid 1. NaOH, Reflux 2. HCl final_product This compound carboxylic_acid->final_product Heat (> M.P.)

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_temp Is Cyclization Temperature >250°C? start->check_temp check_purity Are Reactants Pure? check_temp->check_purity Yes increase_temp Increase Temperature or Use Microwave check_temp->increase_temp No check_time Is Reaction Time Optimized (TLC)? check_purity->check_time Yes purify_reactants Purify Starting Materials check_purity->purify_reactants No check_workup Is Workup/ Purification Efficient? check_time->check_workup Yes optimize_time Adjust Reaction Time Based on TLC check_time->optimize_time No optimize_workup Refine Purification (e.g., Recrystallization) check_workup->optimize_workup No success Improved Yield/ Purity check_workup->success Yes increase_temp->success purify_reactants->success optimize_time->success optimize_workup->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

6-Methoxyquinolin-4-OL solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 6-Methoxyquinolin-4-OL in biological buffers. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C10H9NO2[1][2][3]
Molar Mass 175.18 g/mol [1][2]
Appearance Off-white to gray solid[2]
Melting Point 225-244 °C[1][2]
pKa (Predicted) 4.40 ± 0.40[1][2]
XlogP (Predicted) 0.6[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous biological buffer?

A1: this compound, like many quinoline derivatives, is a lipophilic compound, meaning it has low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[4][5] Its predicted XlogP value of 0.6 suggests a preference for a more non-polar environment.[3] Direct dissolution in aqueous buffers is often challenging and can lead to precipitation or the formation of a non-homogenous suspension.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its lipophilic nature, an organic solvent is recommended for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice as it is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] Other potential solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[4] The choice of solvent may depend on the specific requirements and sensitivities of your experimental system.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: This is a common issue known as "salting out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] To mitigate this, it is crucial to employ a serial dilution method. Instead of adding a small volume of highly concentrated stock directly to a large volume of buffer, first, create an intermediate dilution of your stock solution in the buffer. Then, add this intermediate dilution to the final volume of the buffer. It is also recommended to vortex or stir the buffer while adding the compound to ensure rapid and uniform mixing.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A4: While DMSO is an excellent solvent, it can have biological effects on its own, including cytotoxicity and altered cell function.[4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% (v/v), and to include a vehicle control (buffer with the same final concentration of DMSO without the compound) in all experiments.[4]

Q5: Can I adjust the pH of my buffer to improve the solubility of this compound?

A5: The solubility of quinoline derivatives can be pH-dependent.[4] Given the predicted pKa of 4.40, altering the pH of your buffer may influence the ionization state of the molecule and potentially its solubility.[1][2] However, it is critical to consider the pH stability of the compound and the pH constraints of your biological assay before making any adjustments.

Troubleshooting Guide for Solubility Issues

Symptom Possible Cause Suggested Solution
Visible particles or cloudiness in the stock solution (in organic solvent). The compound has low stability or has precipitated out of the stock solution upon storage.Gently warm the solution in a 37°C water bath and vortex or sonicate to redissolve the compound.[4] If precipitation persists, consider preparing a fresh, more dilute stock solution.
Immediate precipitation upon adding the stock solution to the biological buffer. The aqueous solubility limit of the compound was exceeded at the point of addition.Use a serial dilution method as described in the experimental protocols below. Add the stock solution dropwise to the buffer while vigorously vortexing or stirring.
The solution becomes cloudy over time after initial dissolution in the buffer. The compound is slowly precipitating out of the supersaturated solution.Use the final working solution immediately after preparation. Consider reducing the final concentration of the compound in your assay.
Inconsistent experimental results. The compound is not fully dissolved, leading to inaccurate dosing.Visually inspect all solutions against a light source to ensure there are no visible particles before use. If necessary, centrifuge the working solution and use the supernatant, taking into account the potential for a lower effective concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 175.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vial

Procedure:

  • Tare a clean, dry amber glass vial on a calibrated analytical balance.

  • Carefully weigh 1.75 mg of this compound into the vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for at least 2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Biological Buffer

Objective: To prepare a final concentration of 10 µM of this compound in a biological buffer with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Biological buffer (e.g., PBS, cell culture medium), pre-warmed to the desired temperature

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (100X):

    • In a sterile microcentrifuge tube, add 2 µL of the 10 mM DMSO stock solution to 198 µL of the biological buffer.

    • This creates a 100 µM intermediate solution with 1% DMSO.

    • Vortex gently to mix.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed biological buffer.

    • This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mixing: Immediately after the final dilution, mix thoroughly by gentle vortexing or pipetting.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of the biological buffer (final DMSO concentration of 0.1%).

  • Use the final working solution and vehicle control immediately in your experiment to minimize the risk of precipitation.

Visualizations

experimental_workflow start Start: Weigh 1.75 mg of This compound add_dmso Add 1 mL of anhydrous DMSO start->add_dmso dissolve Vortex and/or sonicate to fully dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution intermediate_dilution Prepare 100 µM Intermediate Dilution (2 µL stock + 198 µL buffer) stock_solution->intermediate_dilution Step 1 final_dilution Prepare 10 µM Working Solution (100 µL intermediate + 900 µL buffer) intermediate_dilution->final_dilution Step 2 working_solution Final Working Solution (10 µM Compound, 0.1% DMSO) final_dilution->working_solution use_immediately Use Immediately in Experiment working_solution->use_immediately troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Start: Solubility Issue q1 Is the issue with the stock solution (in DMSO)? start->q1 a1_yes Warm (37°C) and sonicate. Prepare a more dilute stock if precipitation persists. q1->a1_yes Yes q2 Does the compound precipitate immediately upon dilution in aqueous buffer? q1->q2 No end_success Solution is clear. Proceed with experiment. a1_yes->end_success a2_yes Use serial dilution. Add dropwise while vortexing. q2->a2_yes Yes q3 Does the solution become cloudy over time? q2->q3 No a2_yes->end_success a3_yes Use the working solution immediately after preparation. Consider lowering the final concentration. q3->a3_yes Yes q3->end_success No a3_yes->end_success lipophilicity_concept compound This compound property property solvent solvent result result c This compound lipophilic Lipophilic (Fat-loving) c->lipophilic hydrophobic Hydrophobic (Water-fearing) c->hydrophobic organic_solvent Organic Solvents (e.g., DMSO) lipophilic->organic_solvent High Affinity aqueous_buffer Aqueous Buffers (e.g., PBS) hydrophobic->aqueous_buffer Low Affinity high_sol High Solubility organic_solvent->high_sol low_sol Low Solubility (Precipitation Risk) aqueous_buffer->low_sol

References

Technical Support Center: Enhancing the Solubility of 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Methoxyquinolin-4-OL.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. While the methoxy and hydroxyl groups offer some polarity, the overall lipophilic nature of the molecule can lead to poor solubility in water. Strong intermolecular forces within the crystal lattice of the solid compound can also hinder dissolution in aqueous media.

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: Several common and effective techniques can be employed to improve the solubility of this compound. These can be broadly categorized as follows:

  • pH Adjustment: As a weakly basic compound, the solubility of this compound can be significantly influenced by pH.

  • Co-solvency: Utilizing a mixture of water and a miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the poorly soluble molecule within a cyclodextrin can enhance its apparent solubility in water.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The optimal method depends on several factors, including the required concentration, the experimental system (e.g., in vitro assay, animal model), and potential downstream applications. A decision-making workflow is provided below to guide your selection process.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in my aqueous buffer.
  • Possible Cause: The concentration of the compound exceeds its intrinsic aqueous solubility.

  • Solution:

    • Determine the pKa: The predicted pKa of this compound suggests it is a weak base.

    • Adjust the pH: Lowering the pH of your buffer should protonate the quinoline nitrogen, forming a more soluble salt. Aim for a pH at least 2 units below the pKa.

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 2: The compound precipitates out of solution when I dilute my organic stock into the aqueous medium.
  • Possible Cause: The sudden change in solvent polarity upon dilution causes the compound to crash out of solution.

  • Solution:

    • Decrease the final concentration: Your target concentration may still be too high for the final solvent composition.

    • Increase the co-solvent concentration: A slightly higher percentage of the organic co-solvent in the final solution may be necessary to maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.

    • Employ Cyclodextrins: Pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility and prevent precipitation upon dilution.

Issue 3: I am observing inconsistent results in my biological assays.
  • Possible Cause: Poor solubility is leading to variable concentrations of the active compound in your experiments.

  • Solution:

    • Confirm Solubility: Before conducting biological assays, experimentally determine the solubility of this compound under your specific experimental conditions (buffer, pH, temperature).

    • Prepare Fresh Solutions: Do not use stock solutions that have been stored for extended periods without re-confirming the concentration of the dissolved compound.

    • Consider Solid Dispersions: For in vivo studies, formulating this compound as a solid dispersion can improve its dissolution rate and lead to more consistent oral absorption.

Data Presentation: Solubility Enhancement of a 6-Methoxyquinolone Analog

Table 1: pH-Dependent Solubility of a 6-Methoxyquinolone Analog [1]

pHSolubility (µM)Fold Increase (vs. pH 7.4)
7.46.11.0
4.012~2.0
2.0100~16.4

Table 2: Co-solvent Effect on the Solubility of a Poorly Soluble Drug (Illustrative Example)

Co-solvent System (v/v)Solubility Increase (Fold)
Water:Ethanol (80:20)~5
Water:PEG 400 (80:20)~15
Water:DMSO (99:1)~50-100+ (for stock)

Table 3: Cyclodextrin-Mediated Solubility Enhancement of a Poorly Soluble Drug (Illustrative Example)

Cyclodextrin (Concentration)Solubility Increase (Fold)
5% HP-β-CD in Water~20
10% HP-β-CD in Water~50
15% HP-β-CD in Water~100

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Solubility Assessment
  • Prepare Co-solvent Mixtures: Prepare various mixtures of your primary solvent (e.g., water or buffer) and a water-miscible organic co-solvent (e.g., ethanol, PEG 400, DMSO) at different volume ratios.

  • Equilibrate with Compound: Add an excess of this compound to each co-solvent mixture and follow the equilibration and phase separation steps described in Protocol 1.

  • Quantify Solubility: Determine the concentration of the dissolved compound in the supernatant of each co-solvent mixture.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a suitable cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Equilibrate with Compound: Add an excess of this compound to each cyclodextrin solution and follow the equilibration and phase separation steps as in Protocol 1.

  • Quantify Apparent Solubility: Measure the concentration of the dissolved compound in the supernatant to determine the apparent solubility at each cyclodextrin concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start buffers Prepare Buffers / Co-solvents / Cyclodextrin Solutions start->buffers add_compound Add Excess this compound buffers->add_compound agitate Agitate at Constant Temperature (24-48h) add_compound->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Concentration (HPLC-UV) supernatant->quantify end End quantify->end signaling_pathway cluster_antimicrobial Potential Antimicrobial Mechanism cluster_anticancer Potential Anticancer Mechanism (Apoptosis Induction) compound_am This compound gyrase DNA Gyrase / Topoisomerase IV compound_am->gyrase dna_rep Inhibition of DNA Replication gyrase->dna_rep inhibition cell_death_am Bacterial Cell Death dna_rep->cell_death_am compound_ac This compound extrinsic Extrinsic Pathway compound_ac->extrinsic intrinsic Intrinsic Pathway compound_ac->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 mitochondria Mitochondrial Disruption intrinsic->mitochondria caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Optimizing Crystallization: A Technical Support Hub for 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high purity of 6-Methoxyquinolin-4-OL is a critical step. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystal Formation

Question: I have prepared a supersaturated solution of this compound, but no crystals have formed after an extended period. What could be the problem?

Answer: The absence of crystal formation is a common issue that can stem from several factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.

  • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1]

  • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]

    • Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the solution to initiate crystal growth.[1]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.

    • Anti-Solvent Addition: Gradually add a solvent in which this compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility and promote crystallization.[1]

Issue 2: Oiling Out Instead of Crystallizing

Question: My compound is separating as an oil rather than forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the primary solvent to the mixture to ensure the compound remains dissolved at a higher temperature.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice.

  • Solvent System Modification: Experiment with a different solvent or a mixture of solvents. A solvent system where the compound has slightly lower solubility at elevated temperatures might be beneficial.

Issue 3: Poor Crystal Yield

Question: I have successfully formed crystals, but the final yield is very low. How can I improve it?

Answer: A low yield can be attributed to several factors:

  • Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.

  • Excessive Washing: Washing the crystals with too much solvent or a solvent in which they have some solubility can lead to loss of product.

  • High Solubility: The compound may still have significant solubility in the mother liquor even at low temperatures.

Troubleshooting Steps:

  • Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize the amount of crystallized product.

  • Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.

  • Solvent Selection: Re-evaluate the solvent system. A solvent in which the compound has lower solubility at cold temperatures will improve the yield.

  • Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals.

Quantitative Data Summary

The selection of an appropriate solvent system is paramount for successful crystallization. The following table summarizes potential solvent systems for the recrystallization of quinoline derivatives, which can serve as a starting point for optimizing the crystallization of this compound.

Solvent SystemTypical Ratio (v/v)Expected PurityExpected YieldNotes
Ethanol/WaterVariesHigh70-90%A common and effective system for many quinoline derivatives. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity is observed, followed by reheating to clarity and slow cooling.
MethanolN/AGood to High60-85%This compound is generally soluble in hot methanol and less soluble in cold methanol.
Ethyl AcetateN/AGood50-80%Can be a suitable solvent for initial purification, often followed by a second recrystallization from a different solvent for higher purity.
Methanol/AcetoneVariesHigh75-95%A mixture can sometimes provide better solubility characteristics than a single solvent.
Ethanol/EtherVariesHigh70-90%Ether can act as an anti-solvent to induce crystallization from an ethanolic solution.

Note: The expected purity and yield are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate and stir until all the solid has dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this stage. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid.

  • Re-dissolution: Gently reheat the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for troubleshooting and optimizing the crystallization of this compound.

crystallization_workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals Issue: No Crystals Form cool->no_crystals oiling_out Issue: Oiling Out cool->oiling_out filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry low_yield Issue: Low Yield filter_wash->low_yield end Pure this compound dry->end induce_nucleation Troubleshoot: - Scratch Flask - Add Seed Crystal - Add Anti-Solvent no_crystals->induce_nucleation adjust_solvent Troubleshoot: - Add More Solvent - Change Solvent System oiling_out->adjust_solvent optimize_yield Troubleshoot: - Optimize Cooling Time - Minimize Wash Volume - Concentrate Mother Liquor low_yield->optimize_yield induce_nucleation->dissolve Re-dissolve & Retry adjust_solvent->dissolve Re-dissolve & Retry optimize_yield->filter_wash Optimize Collection

Caption: Troubleshooting workflow for this compound crystallization.

References

Troubleshooting poor separation in 6-Methoxyquinolin-4-OL purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor separation during the purification of 6-Methoxyquinolin-4-OL.

Troubleshooting Guide: Poor Separation

Poor separation during the purification of this compound can arise from several factors related to the chosen purification technique, typically column chromatography or recrystallization. This guide addresses common issues in a question-and-answer format.

Issue 1: My product and a major impurity are co-eluting during column chromatography.

  • Possible Cause: The polarity of your mobile phase (eluent) is not optimal for separating the compounds, or the product and impurity have very similar polarities.[1]

  • Suggested Solution:

    • Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate in hexanes) and monitor the separation by Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your product to achieve good separation on the column.[1][2]

    • Change Solvent System: If adjusting the ratio is ineffective, try a completely different solvent system. For example, if a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system.[1]

    • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values.[2]

    • Consider a Different Stationary Phase: If separation on silica gel is poor, alumina or a reverse-phase silica gel might provide different selectivity.

Issue 2: The spots on my TLC plate are streaking or tailing.

  • Possible Cause: The compound may be acidic or basic, interacting too strongly with the silica gel. It could also be due to sample overload or degradation on the silica plate.

  • Suggested Solution:

    • Add a Modifier to the Eluent: For basic compounds like quinolines, adding a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.[2][3]

    • Reduce Sample Concentration: Overloading the TLC plate can cause streaking. Ensure you are spotting a dilute solution of your crude product.

    • Check Compound Stability: this compound could be sensitive to the acidic nature of standard silica gel. Using deactivated silica or an alternative stationary phase might be necessary.[2]

Issue 3: My product is not crystallizing from the recrystallization solvent.

  • Possible Cause: Too much solvent was used, the wrong solvent was chosen, or the solution is not sufficiently supersaturated.[4]

  • Suggested Solution:

    • Reduce Solvent Volume: If you suspect too much solvent was added, you can carefully evaporate some of it to concentrate the solution and then attempt to cool it again.[4]

    • Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates a rough surface that can initiate nucleation.[4]

    • Seed the Solution: Add a tiny crystal of pure this compound (if available) to the cooled solution. This "seed" crystal can act as a template for further crystal growth.[4]

    • Cool for Longer: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

Issue 4: My product "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is too highly saturated upon cooling.

  • Suggested Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent. Then, allow it to cool more slowly.

    • Change the Solvent System: Choose a solvent with a lower boiling point or use a solvent pair. For quinoline derivatives, mixtures like ethanol/water or ethyl acetate/hexane are often effective.[6][7] When using a solvent pair, dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best general purification methods for this compound? Two primary and effective methods are recrystallization and column chromatography.[6] The choice depends on the nature and quantity of impurities. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is better for separating complex mixtures or purifying oils.[6][8]

Q2: How do I choose the right solvent for recrystallization? The ideal solvent should dissolve this compound poorly at room temperature but have high solubility at its boiling point.[5][9] You should perform small-scale solubility tests with various solvents to find the best one. Common choices for quinoline derivatives include ethanol, methanol, or solvent mixtures like ethanol-water.[6]

Q3: How can I remove unreacted p-anisidine (p-methoxyaniline) from my crude product? Since p-anisidine is a basic compound, a liquid-liquid extraction can be very effective. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a dilute acidic aqueous solution (e.g., 1M HCl). The basic starting material will be protonated and move into the aqueous layer, leaving your product in the organic layer.[1]

Q4: My purified product is still colored. How can I remove colored impurities? If recrystallization is being performed, you can add a small amount of activated charcoal to the hot solution. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5][10][11]

Q5: What is "dry loading" for column chromatography and when should I use it? Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel. The product is dissolved in a suitable solvent, silica is added, and the solvent is removed by rotary evaporation to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[12] This method is highly recommended when your compound is not very soluble in the chromatography eluent, as it can lead to better separation and prevent streaking from the point of application.[2][12]

Data Presentation

Table 1: Common Solvent Systems for Quinoline Derivative Purification

Purification MethodSolvent System (Non-polar / Polar)Application Notes
Column Chromatography Hexane / Ethyl AcetateA good starting point for many organic compounds. The ratio is varied to achieve optimal separation.[1]
Dichloromethane / MethanolUseful for more polar compounds or when hexane/ethyl acetate fails to provide separation.[1]
Recrystallization Ethanol / WaterThe compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, then reheated to clarify before cooling.[4][6]
Ethyl Acetate / HexaneA "good" solvent / "poor" solvent pair that can be effective for compounds with aromatic functionalities.[6]
Ethanol or MethanolCan be used as single solvents if solubility characteristics are appropriate.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find a suitable one where the compound is soluble when hot and insoluble when cold.[5][10]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[5][11]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4][5]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.[10]

  • Washing: Rinse the crystals with a small amount of ice-cold recrystallization solvent to wash away any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel, then transfer them to a watch glass to air dry or place them in a vacuum oven.[10]

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine the best mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf of the desired compound is around 0.2-0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the chromatography column and allow it to pack, tapping the column gently to remove air bubbles. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top to protect the silica surface.[1][13]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elution: Begin adding the mobile phase to the top of the column. Start with the determined solvent system (or a less polar one if running a gradient). Collect the eluting solvent in fractions (e.g., in test tubes).[1][13]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[6][12]

  • Isolation: Combine the fractions that contain only the pure this compound.[6]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[6]

Visualizations

Troubleshooting_Poor_Separation start Poor Separation Observed method method start->method Purification Method? issue_c issue_c method->issue_c Column Chromatography issue_r issue_r method->issue_r Recrystallization solution solution issue_c->solution Co-elution or Streaking sub_issue_r sub_issue_r issue_r->sub_issue_r What is the issue? end_node Pure Product solution->end_node Optimize eluent (polarity, modifiers). Try gradient elution. Dry load sample. solution_r1 Reduce solvent volume. Induce (scratch/seed). Cool further. sub_issue_r->solution_r1 No Crystals Form solution_r2 Re-heat, add solvent. Change solvent system (e.g., solvent pair). Cool slowly. sub_issue_r->solution_r2 Product 'Oils Out' solution_r1->end_node solution_r2->end_node

Caption: A logical workflow for troubleshooting poor separation issues.

Experimental_Workflow_Column_Chromatography prep prep exec exec post post A 1. Select Solvent System via TLC B 2. Prepare Silica Slurry & Pack Column A->B C 3. Dry Load Crude Product onto Silica B->C D 4. Elute Column & Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Purified Product G->H

Caption: Standard experimental workflow for column chromatography.

References

6-Methoxyquinolin-4-OL stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability and degradation data for 6-Methoxyquinolin-4-ol is limited in publicly available literature. This guide is based on the known behavior of structurally related quinoline and quinolinol derivatives and established principles of drug degradation. The information provided should be used as a predictive guide to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a quinolinol core, a methoxy group, and a hydroxyl group, the primary degradation pathways are predicted to be photodegradation, oxidation, and hydrolysis under acidic or basic conditions. The quinoline ring is known to be susceptible to light, and the electron-rich methoxy and hydroxyl groups can be prone to oxidation.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C). To prevent potential hydrolysis from atmospheric moisture, storage in a desiccator is also recommended.[1]

Q3: How can I minimize degradation of this compound in solution?

A3: Whenever possible, prepare solutions of this compound fresh. If storage in solution is necessary, use high-purity, anhydrous solvents. For aqueous solutions, the use of buffers to maintain a neutral pH is advisable, as quinoline derivatives can be susceptible to acid and base-catalyzed hydrolysis.[2] Store solutions in tightly capped, light-resistant vials with minimal headspace and at low temperatures to minimize solvent evaporation and degradation.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data is not available, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. Additionally, exposure to certain metals that can catalyze oxidation should be minimized.

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact parent compound from any potential degradation products.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stored Sample
Potential Cause Troubleshooting Steps
Photodegradation 1. Review Storage: Was the sample exposed to direct sunlight or artificial light for extended periods?[1] 2. Implement Protection: Store the compound in amber vials or wrap containers in aluminum foil. Conduct experimental work under subdued lighting.[1]
Oxidation 1. Check Sealing: Was the container properly sealed to prevent exposure to air?[1] 2. Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Solvent Purity: If in solution, use freshly opened, high-purity solvents to avoid peroxides.[1]
Hydrolysis 1. Humidity Control: Was the solid compound exposed to high humidity? Store in a desiccator.[1] 2. Solvent & pH: If in solution, were anhydrous solvents used? Was the pH of the solution neutral? Avoid acidic or basic conditions unless necessary for the experiment.[4]
Thermal Degradation 1. Temperature Control: Was the sample stored at an elevated temperature? For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Avoid repeated freeze-thaw cycles.[1]
Issue 2: Inconsistent Results in Biological or Chemical Assays
Potential Cause Troubleshooting Steps
Degradation in Assay Buffer 1. Assess Stability: Evaluate the stability of this compound in the specific assay buffer at the experimental temperature and pH over the duration of the experiment. 2. Quantify Parent Compound: Use a validated HPLC method to determine the percentage of the parent compound remaining at different time points.
Interaction with Reagents 1. Evaluate Components: Assess potential interactions of the compound with other reactive components in the assay mixture that might catalyze degradation.
Photodegradation During Experiment 1. Light Exposure: If the experiment is conducted under ambient light, consider if photodegradation could be a contributing factor to inconsistent results. Shield the experimental setup from light if necessary.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound 6-Hydroxyquinolin-4-ol 6-Hydroxyquinolin-4-ol (Demethylation) This compound->6-Hydroxyquinolin-4-ol Acidic/Basic Conditions N-oxide Derivative N-oxide Derivative This compound->N-oxide Derivative Oxidizing Agents Photodimers Photodimers This compound->Photodimers UV/Vis Light Other Photoproducts Other Photoproducts This compound->Other Photoproducts UV/Vis Light Ring-opened Products Ring-opened Products N-oxide Derivative->Ring-opened Products

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7]

2. Stress Conditions:

The following table summarizes typical stress conditions for forced degradation studies.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[1]
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat at 60°C for a specified duration.[1]
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified duration, protected from light.[1]
Thermal Degradation Place a solid sample of the compound in an oven at 80°C for 48 hours. Alternatively, heat the stock solution.[1][7]
Photolytic Degradation Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method.

Experimental Workflow: Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Analysis of 6-Methoxyquinolin-4-OL Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of 6-Methoxyquinolin-4-OL using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common issues that may arise during the LC-MS analysis of this compound and its potential degradation products.

Issue Potential Cause Recommended Solution
No or Low Signal for the Parent Compound Sample degradation during storage or preparation.Prepare fresh samples and analyze them promptly. Store stock solutions at appropriate temperatures (e.g., -20°C) and protect from light.[1]
Improper ionization settings on the mass spectrometer.Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.
The compound is not eluting from the LC column.Ensure the mobile phase is appropriate for the compound's polarity. Check for column clogging or degradation.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary interactions with the column stationary phase.Use a different column chemistry or add a mobile phase modifier (e.g., a small amount of a competing base or acid).
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Column aging or contamination.Flush the column with a strong solvent or replace it if necessary.
High Background Noise or Contamination Impure solvents or reagents.Use LC-MS grade solvents and high-purity additives.
Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent run between samples.[2]
Contamination from sample handling (e.g., plastics, detergents).Use high-quality polypropylene or glass vials and avoid sources of contamination.
Inconsistent Fragmentation Patterns Fluctuating collision energy in the mass spectrometer.Ensure the collision energy is optimized and stable for the target analytes.
In-source fragmentation.Adjust the source parameters (e.g., cone voltage) to minimize fragmentation before the collision cell.
Difficulty in Identifying Degradation Products Degradation products are present at very low concentrations.Concentrate the sample or use a more sensitive mass spectrometer.
Co-elution of multiple degradation products.Optimize the chromatographic method to improve separation (e.g., adjust gradient, change column).
Complex fragmentation patterns.Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.[3]

Frequently Asked Questions (FAQs)

Sample Preparation and Forced Degradation

Q1: How should I prepare my this compound sample for a forced degradation study?

A1: Start by preparing a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of about 1 mg/mL.[1] This stock solution can then be diluted with the stressor solution to initiate the degradation.

Q2: What conditions should I use for forced degradation studies?

A2: Forced degradation studies are performed to generate potential degradation products under accelerated conditions.[4][5] It is recommended to expose the drug substance to a variety of stressors to cover different degradation pathways.[6]

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[1]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[1]
Oxidation 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]
Thermal Degradation Solid drug substance heated in an oven (e.g., 70°C).
Photodegradation Expose a solution of the drug substance to light according to ICH Q1B guidelines (e.g., UV and visible light).

Samples should be taken at various time points to monitor the extent of degradation. The goal is typically to achieve 5-20% degradation of the parent compound.[1][5]

LC-MS Method Development

Q3: What are the recommended starting LC-MS conditions for analyzing this compound and its degradation products?

A3: A good starting point for method development is a reversed-phase C18 column with a gradient elution.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Mode Full scan (e.g., m/z 100-500) and data-dependent MS/MS

This is a general-purpose method and should be optimized for your specific instrument and the degradation products observed.

Identification of Degradation Products

Q4: What are the likely degradation pathways for this compound?

A4: Based on the degradation of similar quinoline structures, several pathways are possible:

  • Oxidation: This can lead to the formation of N-oxides or hydroxylation of the quinoline ring system.

  • Demethylation: The methoxy group can be cleaved to form a hydroxyl group.

  • Ring Opening: Under harsh conditions, the quinoline ring system may undergo cleavage.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings is a common degradation pathway, particularly in oxidative and photolytic conditions.[7]

  • Formation of Quinolinones: The parent compound exists in tautomeric equilibrium with 6-methoxy-1H-quinolin-4-one. Degradation may favor the formation of other quinolinone isomers. Photocatalytic degradation of quinoline has been shown to produce 2-quinolinone and 4-quinolinone.[4]

Q5: How can I tentatively identify degradation products using LC-MS data?

A5: You can tentatively identify degradation products by comparing the mass spectra of the degradation peaks with that of the parent compound. Look for characteristic mass shifts that correspond to common chemical modifications. High-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements, which can be used to predict the elemental composition of the degradation products.

Q6: What are some expected m/z values for potential degradation products of this compound?

A6: The molecular weight of this compound is 175.19 g/mol . In positive ion mode, the parent ion ([M+H]⁺) will have an m/z of approximately 176.19. The following table lists some plausible degradation products and their expected [M+H]⁺ values.

Plausible Degradation Product Chemical Modification Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Hydroxylated this compound+ O191.19192.19
6-Hydroxyquinolin-4-OL- CH₂ (Demethylation)161.16162.16
This compound N-oxide+ O191.19192.19
Dihydroxy-6-methoxyquinoline+ 2O - 2H207.19208.19
Ring-opened product (e.g., from oxidative cleavage)VariesVariesVaries

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw aliquots at different time points (e.g., 2, 8, 24 hours). Neutralize the aliquots with 1 M NaOH before LC-MS analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Withdraw aliquots at different time points. Neutralize the aliquots with 1 M HCl before LC-MS analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots at different time points.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in methanol for analysis.

  • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a light source according to ICH Q1B guidelines. Protect a control sample from light.

  • Sample Analysis: Analyze the stressed samples, along with a control sample of the unstressed compound, by LC-MS.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Dilution: For samples from the forced degradation study, dilute them with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filtration: Filter the diluted samples through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Vials: Transfer the filtered samples to appropriate autosampler vials.

Visualizations

experimental_workflow cluster_preparation Sample Preparation & Stress cluster_analysis LC-MS Analysis cluster_identification Identification stock Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid base Base Hydrolysis (1 M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Stress (70°C, solid) stock->thermal photo Photodegradation (ICH Q1B) stock->photo lcms LC-MS Analysis (C18, Gradient Elution) acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms data_acquisition Data Acquisition (Full Scan & MS/MS) lcms->data_acquisition data_processing Data Processing & Peak Detection data_acquisition->data_processing structure_elucidation Structure Elucidation (Accurate Mass, Fragmentation) data_processing->structure_elucidation reporting Reporting of Degradation Products structure_elucidation->reporting

Caption: Experimental workflow for identifying degradation products.

degradation_pathway cluster_pathways Potential Degradation Pathways parent This compound (m/z 176.19 [M+H]⁺) hydroxylation Hydroxylation (+O) (m/z 192.19 [M+H]⁺) parent->hydroxylation Oxidative/Photolytic Stress demethylation Demethylation (-CH₂) (m/z 162.16 [M+H]⁺) parent->demethylation Acidic/Thermal Stress n_oxide N-Oxidation (+O) (m/z 192.19 [M+H]⁺) parent->n_oxide Oxidative Stress ring_opening Ring Opening (m/z varies) parent->ring_opening Harsh Conditions

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Overcoming Resistance in Cell Lines Treated with 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer activity, mechanism of action, and resistance pathways for 6-Methoxyquinolin-4-OL is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on the well-documented activities of structurally similar quinoline and 4-quinolinol derivatives. The information herein should be used as a foundational resource to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound as an anticancer agent?

A1: While the precise mechanism for this compound is not definitively established, based on related quinoline compounds, potential mechanisms of action include the inhibition of tubulin polymerization, targeting of protein tyrosine kinases like EGFR, and interference with the PI3K/Akt/mTOR signaling pathway.[1][2][3] Many quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4][5]

Q2: My cancer cell line is showing increasing resistance to this compound. What are the likely causes?

A2: Acquired resistance to quinoline-based anticancer agents is a common phenomenon.[6] Potential mechanisms include:

  • Overexpression of ATP-binding cassette (ABC) transporters: Proteins like P-glycoprotein (P-gp/ABCB1), MRP1, and ABCG2 can actively pump the drug out of the cell, reducing its intracellular concentration.[7][8][9]

  • Target protein mutation: If this compound targets a specific protein (e.g., a kinase), mutations in the drug-binding site of that protein can prevent the drug from binding effectively. A well-known example is the T790M mutation in EGFR, which confers resistance to some EGFR inhibitors.[10][11]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the pathway inhibited by the drug. For instance, activation of the PI3K/Akt/mTOR pathway can confer resistance to therapies targeting other signaling routes.[12][13]

Q3: How can I confirm the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, you can perform the following experiments:

  • Western Blotting: To check for the overexpression of ABC transporters (e.g., P-gp, ABCG2) or altered levels of proteins in key signaling pathways (e.g., p-Akt, p-mTOR).

  • Rhodamine 123 Efflux Assay: This functional assay can determine if increased drug efflux by ABC transporters is a contributing factor.

  • Gene Sequencing: Sequence the potential target proteins in your resistant cell line to identify any mutations that may confer resistance.

  • Phospho-protein arrays: To get a broader view of activated signaling pathways in the resistant cells compared to the parental cells.

Q4: Are there any known strategies to overcome resistance to quinoline-based drugs?

A4: Yes, several strategies can be employed:

  • Combination Therapy: Combining this compound with an inhibitor of the resistance mechanism can be effective. For example, using a P-gp inhibitor like verapamil or a third-generation inhibitor like tariquidar can restore sensitivity in cells overexpressing this transporter.[14][15]

  • Targeting Bypass Pathways: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) may re-sensitize the cells.[16]

  • Development of Second-Generation Inhibitors: If resistance is due to a target mutation, structurally modified derivatives of this compound could be designed to bind to the mutated target.[10]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values
Potential Cause Troubleshooting & Optimization
Compound Instability Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., protected from light, at -20°C or -80°C). Perform a stability test of the compound in your cell culture medium.
Cell Seeding Density Ensure consistent cell seeding density across all experiments, as this can significantly impact drug sensitivity. Optimize the seeding density for your specific cell line and assay duration.
Assay Interference The compound may interfere with the readout of viability assays (e.g., MTT, XTT). Run a control with the compound in cell-free media to check for direct chemical reactions with the assay reagents. Consider using an alternative viability assay, such as a crystal violet or CyQUANT assay.
Cell Line Heterogeneity The parental cell line may consist of a mixed population with varying sensitivities. Consider performing single-cell cloning to establish a homogenous population for your experiments.
Guide 2: Developing a Resistant Cell Line
Issue Troubleshooting & Optimization
Excessive Cell Death The initial or incremental drug concentrations are too high. Start with a concentration at or slightly below the IC50 of the parental cell line. Increase the drug concentration more gradually (e.g., 1.2 to 1.5-fold increments) only after the cells have fully recovered and are proliferating steadily at the current concentration.
Failure to Develop Resistance The drug concentration is too low to exert sufficient selective pressure. Ensure the starting concentration has a measurable effect on cell viability (e.g., IC20-IC50). Also, confirm the stability of the compound in the culture medium over the treatment period.
Loss of Resistant Phenotype Resistance may not be stable in the absence of the drug. Maintain a low dose of this compound in the culture medium to sustain the selective pressure. Regularly re-evaluate the IC50 of the resistant line to ensure the phenotype is maintained.

Quantitative Data

Compound Cancer Cell Line IC50 (µM) Mechanism of Action (if known)
8-methoxy-4-anilinoquinoline derivative (2i)HeLa (Cervical Cancer)7.15EGFR Inhibitor
8-methoxy-4-anilinoquinoline derivative (2i)BGC-823 (Gastric Cancer)4.65EGFR Inhibitor
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)2774 (Ovarian Cancer)Not specified, but induced apoptosisApoptosis Induction
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)SKOV3 (Ovarian Cancer)Not specified, but induced apoptosisApoptosis Induction
4(1H)-quinolone derivative (AS1712)H1975 (Lung Cancer)~1Tubulin Polymerization Inhibitor
4(1H)-quinolone derivative (RJ-LC-15-8)H1975 (Lung Cancer)<1Tubulin Polymerization Inhibitor

Experimental Protocols

Protocol 1: Development of a this compound Resistant Cell Line
  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Determine cell viability using an MTT or similar assay.

    • Calculate the IC50 value using non-linear regression analysis.

  • Induce Resistance:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.

    • When the cells become confluent, passage them and continue to culture them in the presence of the same drug concentration.

    • Once the cells are proliferating robustly, gradually increase the drug concentration (e.g., by 1.5-fold).

    • Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover or reduce the incremental increase.

  • Characterize the Resistant Cell Line:

    • Once the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50), confirm the shift in IC50 by performing a cytotoxicity assay on both the parental and the newly generated resistant cell line.

    • Cryopreserve stocks of the resistant cell line at various passages.

    • Periodically re-confirm the IC50 to ensure the stability of the resistant phenotype.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
  • Protein Extraction:

    • Lyse parental and resistant cells with RIPA buffer supplemented with protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against P-gp overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

experimental_workflow Experimental Workflow for Investigating Resistance cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Overcoming Resistance a Parental Cell Line b Determine IC50 of this compound a->b c Induce Resistance (Dose Escalation) b->c d Resistant Cell Line c->d e Western Blot (ABC Transporters, Signaling Proteins) d->e f Efflux Assays (e.g., Rhodamine 123) d->f g Target Gene Sequencing d->g h Combination Therapy (e.g., + P-gp inhibitor) e->h i Targeting Bypass Pathways (e.g., + PI3K inhibitor) e->i f->h g->h g->i

Caption: Workflow for developing and characterizing resistance to this compound.

signaling_pathway Potential Signaling Pathways Targeted by Quinoline Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Tubulin->Proliferation Apoptosis Apoptosis Quinoline This compound (and derivatives) Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Quinoline->Tubulin Inhibition Quinoline->Apoptosis Induction

Caption: Potential signaling pathways affected by quinoline-based compounds.

resistance_mechanisms Common Mechanisms of Resistance to Quinoline Derivatives cluster_cell Drug This compound Target Cellular Target (e.g., Kinase, Tubulin) Drug->Target Inhibition Cell Cancer Cell Efflux Drug Efflux ABC ABC Transporter (e.g., P-gp) Efflux->ABC Bypass Bypass Pathway Activation Bypass->Cell Promotes Survival Mutation Target Mutation Mutation->Target Alters binding site ABC->Drug Efflux

References

Validation & Comparative

Comparative Analysis of 6-Methoxyquinolin-4-OL and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 6-Methoxyquinolin-4-OL and its analogs, supported by experimental data. The quinoline scaffold, a privileged structure in medicinal chemistry, is a key component in numerous therapeutic agents. The introduction of a methoxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring, as seen in this compound, provides a foundational structure for the development of novel bioactive compounds with a wide range of therapeutic potential, including anticancer and antimicrobial activities.

This guide summarizes key quantitative data in structured tables for straightforward comparison, details experimental methodologies for pivotal assays, and presents signaling pathways and experimental workflows through clear, concise diagrams.

Physicochemical Properties

This compound, also known as 4-hydroxy-6-methoxyquinoline, is a quinoline derivative with the molecular formula C10H9NO2 and a molar mass of 175.18 g/mol .[1] Its structure is characterized by a quinoline core with a methoxy group (-OCH3) at the 6-position and a hydroxyl group (-OH) at the 4-position. This substitution pattern imparts distinct chemical properties that are foundational for the synthesis of more complex molecules. The electron-donating methoxy group can influence the electron density of the quinoline ring system, potentially modulating its reactivity and biological activity. The hydroxyl group at the 4-position offers a site for further chemical modifications, such as etherification or esterification, enabling the creation of a diverse library of analogs.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A common approach involves the cyclization of appropriately substituted anilines. For instance, the Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound, is a well-established method for synthesizing quinoline-4-carboxylic acids, which can be further modified to yield this compound analogs.

A general synthetic workflow for creating a library of 6-substituted quinolin-4-ol analogs for comparative analysis is depicted below.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Analog Synthesis Substituted Aniline Substituted Aniline Cyclization Reaction Cyclization Reaction Substituted Aniline->Cyclization Reaction Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization Reaction Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclization Reaction->Hydrolysis & Decarboxylation 6-Substituted Quinolin-4-ol Core 6-Substituted Quinolin-4-ol Core Hydrolysis & Decarboxylation->6-Substituted Quinolin-4-ol Core Functional Group Interconversion Functional Group Interconversion 6-Substituted Quinolin-4-ol Core->Functional Group Interconversion Diverse Analogs Diverse Analogs Functional Group Interconversion->Diverse Analogs

A generalized workflow for the synthesis of 6-substituted quinolin-4-ol analogs.

Comparative Biological Activity

The therapeutic potential of this compound and its analogs has been explored in various studies, primarily focusing on their anticancer and antimicrobial activities. The following sections provide a comparative analysis of their performance based on available experimental data.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents by targeting various cellular pathways involved in cancer progression. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, and their potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Copper (II) 6-methoxyquinoline complex (Cu6MQ) A549 (Lung Carcinoma)57.9
Zinc (II) 6-methoxyquinoline complex (Zn6MQ) A549 (Lung Carcinoma)472.0 (24h)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Amelanotic Melanoma)<100[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MDA-MB-231 (Breast Adenocarcinoma)<100[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) A549 (Lung Adenocarcinoma)<100[2]
Modified 4-hydroxyquinolone analog (3g) HCT116 (Colon Carcinoma)Promising[3]
Modified 4-hydroxyquinolone analog (3g) A549 (Lung Carcinoma)Promising[3]
Modified 4-hydroxyquinolone analog (3g) PC3 (Prostate Carcinoma)Promising[3]
Modified 4-hydroxyquinolone analog (3g) MCF-7 (Breast Carcinoma)Promising[3]

Note: "Promising" indicates that the source highlighted the compound's activity without providing a specific IC50 value in the abstract.

The data suggests that metal complexes of 6-methoxyquinoline and various substituted quinolinol derivatives exhibit notable anticancer activity. The copper complex of 6-methoxyquinoline (Cu6MQ), for instance, shows a significantly lower IC50 value against A549 lung carcinoma cells compared to its zinc counterpart, indicating higher potency. Furthermore, modifications at different positions of the quinoline ring, such as the introduction of sulfonamide and other heterocyclic moieties, can lead to compounds with significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Quinoline derivatives have long been recognized for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Quinoline Hydrazone Analog (18j) Various pathogenic strains6.25 - 100
Quinoline-based Hydroxyimidazolium Hybrid (7b) Staphylococcus aureus2[4]
Quinoline-based Hydroxyimidazolium Hybrid (7a) Mycobacterium tuberculosis H37Rv20[4]
Quinoline-based Hydroxyimidazolium Hybrid (7b) Mycobacterium tuberculosis H37Rv10[4]
Novel Quinoline Derivative (6) Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[5]
7-Methoxyquinoline Sulfonamide Derivative (3l) Escherichia coli7.812[6]
7-Methoxyquinoline Sulfonamide Derivative (3l) Candida albicans31.125[6]

The compiled data highlights the broad-spectrum antimicrobial potential of quinoline analogs. Modifications such as the introduction of hydrazone, hydroxyimidazolium, and sulfonamide moieties can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a quinoline-based hydroxyimidazolium hybrid (7b) demonstrated a very low MIC value of 2 µg/mL against Staphylococcus aureus.[4] Similarly, a 7-methoxyquinoline sulfonamide derivative (3l) was highly effective against E. coli with a MIC of 7.812 µg/mL.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (24-72h) Incubate (24-72h) Treat with Compounds->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (3-4h) Incubate (3-4h) Add MTT Solution->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

A workflow diagram of the MTT assay for determining anticancer activity.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Confirmation (Optional): The results can be confirmed by adding a growth indicator such as resazurin or by plating the contents of the clear wells onto agar plates to determine the minimum bactericidal concentration (MBC).

G Start Start Serial Dilution of Compound Serial Dilution of Compound Start->Serial Dilution of Compound Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Compound->Inoculate Microtiter Plate Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Visually Assess Growth Visually Assess Growth Incubate->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC G cluster_0 Key Structural Features cluster_1 Biological Activity This compound Core This compound Core 6-Methoxy Group 6-Methoxy Group This compound Core->6-Methoxy Group Modulates Electronics 4-Hydroxyl Group 4-Hydroxyl Group This compound Core->4-Hydroxyl Group Site for Derivatization Quinoline Ring Quinoline Ring This compound Core->Quinoline Ring Pharmacophore Anticancer Activity Anticancer Activity 6-Methoxy Group->Anticancer Activity Antimicrobial Activity Antimicrobial Activity 6-Methoxy Group->Antimicrobial Activity 4-Hydroxyl Group->Anticancer Activity 4-Hydroxyl Group->Antimicrobial Activity Quinoline Ring->Anticancer Activity Quinoline Ring->Antimicrobial Activity

References

The Pivotal Role of the 6-Methoxy Group in Quinolin-4-ol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 6-methoxyquinolin-4-ol derivatives reveals a fascinating landscape of therapeutic potential, with subtle molecular modifications leading to significant shifts in biological activity. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and antimalarial properties, supported by experimental data and detailed protocols.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic compounds with a broad spectrum of biological activities. The introduction of a methoxy group at the 6-position of a quinolin-4-ol core, alongside other substitutions, has been a key strategy in the development of potent and selective therapeutic agents. This guide synthesizes findings from various studies to elucidate the SAR of this important class of compounds.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives and their analogs has predominantly focused on their efficacy as anticancer and antimalarial agents. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their inhibitory activities.

Anticancer Activity

The anticancer potential of quinoline derivatives is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
4d 6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-oneMDA-MB-435 (Melanoma)Potent (Specific value not in abstract)[1]
12n 6,7-dimethoxy-4-anilinoquinoline with benzimidazole moietyc-Met Kinase0.030 ± 0.008[2]
12n 6,7-dimethoxy-4-anilinoquinoline with benzimidazole moietyA549 (Lung)Low micromolar[2]
12n 6,7-dimethoxy-4-anilinoquinoline with benzimidazole moietyMCF-7 (Breast)Low micromolar[2]
12n 6,7-dimethoxy-4-anilinoquinoline with benzimidazole moietyMKN-45 (Gastric)Low micromolar[2]
3g 4-Hydroxyquinolone analogueHCT116 (Colon)Promising (Specific value not in abstract)[3]

Key SAR Insights for Anticancer Activity:

  • The presence of a 6,7-dimethoxy or a bioisosteric 6,7-methylenedioxy group is a recurring feature in potent anticancer quinoline derivatives.[1][2][4]

  • Substitutions at the 2-position of the quinoline ring with aryl or heteroaryl moieties, such as a substituted selenophenyl group, can lead to highly potent and selective anticancer agents.[1]

  • The 4-anilino substitution on the 6,7-dimethoxyquinoline scaffold is crucial for potent c-Met kinase inhibition.[2] The nature of the substituent on the aniline ring further modulates this activity.

Antimalarial Activity

The quinoline core is famously present in quinine, a natural antimalarial. Synthetic derivatives have been extensively explored to combat drug-resistant strains of Plasmodium falciparum.

Compound IDSubstitution PatternP. falciparum StrainEC50 (nM)Reference
3 3-Ethyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinoloneW2 (Multi-drug resistant)Low nanomolar[5]
4 3-Phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinoloneW2 (Multi-drug resistant)Low nanomolar[5]
52 3-(Trifluoromethylphenyl)-6-chloro-7-methoxy-4(1H)-quinoloneW26.25[5]
52 3-(Trifluoromethylphenyl)-6-chloro-7-methoxy-4(1H)-quinoloneTM90-C2B (Multi-drug resistant)5.98[5]
29 6-Chloro-2-(4-fluorostyryl)quinolineDd2 (CQ-resistant)4.8 ± 2.0[6]
Dinitro quinine derivative 6-Methoxy-2,5-dinitro-quinolin-4-yl derivative3D7>10,000 µg/mL[7]

Key SAR Insights for Antimalarial Activity:

  • A halogen, particularly chlorine, at the 6-position combined with a methoxy group at the 7-position on the 4-quinolone scaffold results in potent antimalarial activity, including against multi-drug resistant strains.[5] This combination appears to be critical for selective inhibition of the Plasmodium cytochrome bc1 complex.[5]

  • Substitutions at the 3-position of the 4-quinolone ring with small alkyl or aryl groups can yield compounds with low nanomolar efficacy.[5]

  • For 2-arylvinylquinolines, a chloro group at the 6-position is more effective than methoxy, fluoro, or hydrogen for improving antimalarial potency.[6]

  • The introduction of nitro groups into the 6-methoxyquinoline scaffold, as seen in a dinitro quinine derivative, can drastically reduce or abolish antimalarial activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

In Vitro Anticancer Activity Screening

NCI-60 Human Tumor Cell Line Screen: This screening involves testing a compound against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cell Preparation: The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Application: The test compounds are dissolved in DMSO and added to the cells at various concentrations.

  • Incubation: The cells are incubated with the compounds for 48 hours at 37°C, 5% CO2, and 100% humidity.

  • Endpoint Measurement: A sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read on an automated plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

MTT Assay for Antiproliferative Activity: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell proliferation and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, MKN-45) are seeded in 96-well plates and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.

In Vitro Antimalarial Activity Assay

P. falciparum Growth Inhibition Assay: This assay determines the 50% effective concentration (EC50) of a compound against P. falciparum strains.

  • Parasite Culture: The malaria parasites are cultured in vitro in human erythrocytes in RPMI 1640 medium containing 10% heat-inactivated human plasma.[5]

  • Compound Preparation: The test compounds are serially diluted and added to the parasite cultures.

  • Incubation: The cultures are incubated for a defined period, typically 48 or 72 hours.

  • Parasitemia Determination: Parasite growth is quantified using various methods, such as microscopic counting of Giemsa-stained smears or fluorometric assays using DNA-intercalating dyes (e.g., SYBR Green I).

  • EC50 Calculation: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Structure-Activity Relationships and Pathways

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships derived from SAR studies and the signaling pathways targeted by these compounds.

SAR_Anticancer cluster_quinoline This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Quinolin-4-ol Methoxy 6-Methoxy Group Core->Methoxy Essential for Activity R2 2-Position Substitution (e.g., Aryl, Heteroaryl) Core->R2 R4 4-Position Substitution (e.g., Anilino) Core->R4 R7 7-Position Substitution (e.g., Methoxy) Methoxy->R7 Often combined as 6,7-dimethoxy Anticancer Enhanced Anticancer Activity R2->Anticancer Modulates Potency & Selectivity cMet c-Met Kinase Inhibition R4->cMet Crucial for Inhibition R7->Anticancer Enhances Activity SAR_Antimalarial cluster_quinolone 4-Quinolone Core cluster_modifications Key Substitutions cluster_activity Antimalarial Efficacy Core 4-Quinolone R6_Cl 6-Chloro Group Core->R6_Cl R7_OMe 7-Methoxy Group Core->R7_OMe R3 3-Position Substitution (Alkyl/Aryl) Core->R3 R2_Vinyl 2-Arylvinyl Group Core->R2_Vinyl Activity Potent Antimalarial Activity (incl. resistant strains) R6_Cl->Activity Cyt_bc1 Selective Inhibition of Plasmodium Cytochrome bc1 R6_Cl->Cyt_bc1 Synergistic Effect R7_OMe->Activity R7_OMe->Cyt_bc1 Synergistic Effect R3->Activity Modulates Potency R2_Vinyl->Activity Influences Potency Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design & Synthesize This compound Derivatives char Purification & Structural Characterization (NMR, MS) start->char screen_cancer In Vitro Anticancer Assays (e.g., MTT, SRB) char->screen_cancer screen_malaria In Vitro Antimalarial Assays (P. falciparum growth) char->screen_malaria data Determine IC50 / EC50 Values screen_cancer->data screen_malaria->data sar Establish Structure-Activity Relationships (SAR) data->sar

References

6-Methoxyquinolin-4-ol vs. Other Quinoline-Based Compounds in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant anticancer activity.[1][2] These compounds exert their effects through diverse mechanisms, including the inhibition of topoisomerase and various kinases, disruption of tubulin polymerization, and induction of apoptosis.[1] This guide provides a comparative overview of 6-methoxyquinolin-4-ol and other quinoline-based compounds, focusing on their performance in cancer cell lines, supported by experimental data and detailed protocols. While direct comparative studies for this compound are limited in publicly available literature, this guide aggregates data from various sources to offer a valuable comparative landscape.[3][4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. A lower IC50 value indicates greater potency.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Substituted 2-arylquinolines
6-Fluoro-2-phenylquinolineHeLa (Cervical)8.3[3]
MCF-7 (Breast)45.12[3]
A549 (Lung)55.67[3]
PC3 (Prostate)40.12[3]
6-Chloro-2-phenylquinolineHeLa (Cervical)51.12[3]
MCF-7 (Breast)64.21[3]
A549 (Lung)72.34[3]
PC3 (Prostate)31.37[3]
6-Bromo-2-phenylquinolinePC3 (Prostate)34.34[3]
2-phenylquinolin-4-amine derivatives
7aHT-29 (Colon)8.12[5]
7dHT-29 (Colon)9.19[5]
7iHT-29 (Colon)11.34[5]
2,4-Disubstituted quinoline derivatives SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[5]
N-alkylated, 2-oxoquinoline derivatives HEp-2 (Larynx)49.01 - 77.67% inhibition[2][5]
Quinoline–4–carboxylic acid derivatives
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% reduction in cellular growth[6]
4–quinolone derivatives
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast)Showed maximum inhibitory activity[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of quinoline-based compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials and Reagents:

  • Desired cancer cell lines

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compounds: Quinoline derivatives dissolved in DMSO

  • MTT Reagent: 5 mg/mL stock solution in sterile PBS

  • Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl[7]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the quinoline derivatives. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[7][8]

  • MTT Incubation: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h AddCompound Add Quinoline Compounds Incubate24h->AddCompound IncubateXh Incubate 48-72h AddCompound->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan (DMSO) Incubate4h->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials and Reagents:

  • Cells treated with quinoline compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Annexin V binding buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment.

  • Washing: Wash cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.[12]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat Treat Cells with Quinoline Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate 15 min AddStains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to determine the cell cycle distribution of a cell population.

Materials and Reagents:

  • Cells treated with quinoline compounds

  • Cold 70% ethanol

  • PBS

  • Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[13]

  • Flow cytometer

Procedure:

  • Harvesting: Harvest cells after treatment.

  • Fixation: Resuspend cells in PBS and add cold 70% ethanol dropwise while vortexing. Fix on ice for at least two hours.[13]

  • Washing: Wash the fixed cells with PBS.[13]

  • Staining: Resuspend the cell pellet in the PI staining buffer and incubate overnight at 4°C in the dark.[13][14]

  • Analysis: Acquire data on a flow cytometer.[13]

Signaling Pathways

Quinoline derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Compound Quinoline->PI3K Inhibition Quinoline->AKT Inhibition

Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion

Quinoline-based compounds represent a versatile and promising class of anticancer agents. The data on various derivatives indicate that substitutions on the quinoline core significantly impact their cytotoxic efficacy. While specific comparative data for this compound is not extensively available, the analysis of structurally related compounds provides a strong rationale for its potential anticancer activity. The experimental protocols and pathway diagrams included in this guide offer a robust framework for the in vitro validation and further investigation of this compound and other novel quinoline derivatives. Future research should focus on direct comparative studies to elucidate the specific advantages and mechanisms of action of different substitution patterns on the quinoline scaffold.

References

Comparative Analysis of the Antimicrobial Spectrum of 6-Methoxyquinolin-4-OL and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Efficacy with Supporting Experimental Data

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Quinoline derivatives have emerged as a promising class of compounds, with a long history of use in antimicrobial and antimalarial therapies. This guide provides a comparative analysis of the antimicrobial spectrum of 6-Methoxyquinolin-4-OL, benchmarked against established antimicrobial agents: Ampicillin, Ciprofloxacin, and Fluconazole.

Due to the limited availability of specific antimicrobial susceptibility data for this compound, this guide utilizes data from a closely related structural analog, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, to provide a preliminary assessment of its potential antimicrobial profile. This derivative shares the core 6-methoxyquinoline structure and offers valuable insights into the potential efficacy of this chemical class.

Quantitative Antimicrobial Spectrum Comparison

The in vitro antimicrobial activity of the 6-methoxyquinoline derivative and the comparator agents was determined by assessing their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The data presented in the following table has been compiled from various scientific sources.

Microorganism6-Methoxyquinoline Derivative (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus8[1]0.6 - 1[2]0.125 - 1>128
Bacillus subtilis16[1]0.01[3]0.125[4][5]>128
Gram-Negative Bacteria
Escherichia coli>1284[2]0.015 - 1>128
Pseudomonas aeruginosa>128>512[6][7]0.5 - 4>128
Fungus
Candida albicans16[1]N/A>128[8]0.25 - 2[9]

N/A: Not Applicable, as Ampicillin is an antibacterial agent.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. The data presented in this guide is based on the standardized broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of a microtiter plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Result Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action for quinoline derivatives and the general workflow of the MIC determination process.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone This compound (Quinolone) cell_wall Cell Wall/ Membrane quinolone->cell_wall Enters cell dna_gyrase DNA Gyrase (Gram-negative) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Gram-positive) quinolone->topoisomerase_iv Inhibits cell_wall->dna_gyrase cell_wall->topoisomerase_iv dna Bacterial DNA dna_gyrase->dna fragmented_dna Fragmented DNA dna_gyrase->fragmented_dna Leads to topoisomerase_iv->dna topoisomerase_iv->fragmented_dna Leads to replication_fork Replication Fork dna->replication_fork Replication replication_fork->dna_gyrase Relieves supercoiling replication_fork->topoisomerase_iv Decatenates daughter chromosomes cell_death Cell Death fragmented_dna->cell_death

Mechanism of action for quinoline antibiotics.

MIC Determination Workflow start Start prep_antimicrobial Prepare serial dilutions of This compound & alternatives in 96-well plate start->prep_antimicrobial prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with microbial suspension prep_antimicrobial->inoculate prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_results Visually assess for growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Discussion

The preliminary data for the 6-methoxyquinoline derivative suggests notable activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, with MIC values of 8 µg/mL and 16 µg/mL, respectively.[1] Its efficacy against the fungus Candida albicans at 16 µg/mL is also noteworthy.[1] However, the compound demonstrated poor activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.[1]

In comparison, Ampicillin, a broad-spectrum β-lactam antibiotic, exhibits potent activity against both Gram-positive and some Gram-negative bacteria, although resistance is widespread. Ciprofloxacin, a fluoroquinolone, displays excellent activity against a wide range of Gram-negative bacteria, including P. aeruginosa, and moderate activity against Gram-positive bacteria.[3][4][5] Fluconazole is a triazole antifungal agent with specific activity against yeasts like Candida albicans.[9]

The mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By targeting these enzymes, quinolones induce breaks in the bacterial DNA, leading to cell death. This mechanism is distinct from that of β-lactams like Ampicillin, which inhibit cell wall synthesis, and azoles like Fluconazole, which inhibit ergosterol synthesis in fungi.

Conclusion

The analyzed 6-methoxyquinoline derivative shows promise as a potential antimicrobial agent, particularly against Gram-positive bacteria and the fungus Candida albicans. Its distinct mechanism of action compared to other major antibiotic classes makes it an interesting scaffold for further development in an era of growing resistance. Further studies are warranted to synthesize and evaluate the specific antimicrobial spectrum of this compound and to explore structure-activity relationships within this chemical series to optimize its potency and broaden its spectrum of activity, particularly against challenging Gram-negative pathogens.

References

Unveiling the Bioactivity of 6-Methoxyquinolin-4-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of 6-Methoxyquinolin-4-OL and its analogs in various cancer cell lines, providing a comparative benchmark against standard chemotherapeutic agents. This guide offers detailed experimental data, protocols, and mechanistic insights for researchers and drug development professionals.

Due to the limited availability of direct experimental data for this compound, this guide utilizes the well-characterized bioactivity of a structurally related quinoline derivative, 9-methoxycanthin-6-one , as a representative compound. This allows for a robust comparative analysis and demonstration of experimental and analytical methodologies.

Comparative Cytotoxicity Analysis

The anti-proliferative activity of 9-methoxycanthin-6-one was evaluated across a panel of human cancer cell lines, with its half-maximal inhibitory concentration (IC50) values compared against the standard chemotherapeutic agents, cisplatin and paclitaxel. The data, summarized in the table below, highlights the differential sensitivity of various cancer cell types to these compounds.

Cell LineCancer Type9-methoxycanthin-6-one IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
A2780 Ovarian Cancer4.04 ± 0.36[1]~5-13 (Resistant line showed higher values)[2][3]~1.23[4]
SKOV-3 Ovarian Cancer5.80 ± 0.40[1]~37.11[5]Not readily available
MCF-7 Breast Cancer15.09 ± 0.99[1]Highly variable~0.0075[4]
HT-29 Colorectal Cancer3.79 ± 0.069[1]Not readily availableNot readily available
A375 Skin Cancer (Melanoma)5.71 ± 0.20[1]Not readily availableNot readily available
HeLa Cervical Cancer4.30 ± 0.27[1]Highly variable~0.0025 - 0.0075

Mechanistic Insights: Induction of Apoptosis

Studies indicate that 9-methoxycanthin-6-one exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1] This process is a critical mechanism for many anti-cancer therapies. The apoptotic activity of 9-methoxycanthin-6-one has been confirmed through nuclear staining assays, which reveal characteristic morphological changes of apoptosis in treated cells.

A related compound, 9-hydroxycanthin-6-one, has been shown to induce apoptosis through both the intrinsic and extrinsic pathways, involving the activation of initiator caspases-8 and -9, and the executioner caspase-3.[6] This process is also dependent on the generation of reactive oxygen species (ROS).[6] It is highly probable that 9-methoxycanthin-6-one shares a similar mechanism of action.

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed apoptotic signaling pathway initiated by 9-methoxycanthin-6-one, based on evidence from related compounds.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation 9-methoxycanthin-6-one 9-methoxycanthin-6-one 9-methoxycanthin-6-one->Death Receptors ROS Generation ROS Generation 9-methoxycanthin-6-one->ROS Generation ROS Generation->Mitochondrial Stress Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway of 9-methoxycanthin-6-one.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Hoechst 33342) Staining

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Experimental Workflow:

Cell Treatment Cell Treatment Harvesting & Washing Harvesting & Washing Cell Treatment->Harvesting & Washing Hoechst Staining Hoechst Staining Harvesting & Washing->Hoechst Staining Incubation Incubation Hoechst Staining->Incubation Fluorescence Microscopy Fluorescence Microscopy Incubation->Fluorescence Microscopy

Caption: Workflow for Hoechst 33342 apoptosis staining.

Protocol:

  • Cell Treatment: Culture cells on coverslips in a 24-well plate and treat with the test compound for the desired time.

  • Harvesting and Washing: Wash the cells with phosphate-buffered saline (PBS).

  • Hoechst Staining: Add Hoechst 33342 staining solution (1 µg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature in the dark.

  • Washing: Wash the cells again with PBS to remove excess stain.

  • Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade.

Experimental Workflow:

Protein Extraction Protein Extraction Quantification Quantification Protein Extraction->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: Workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

References

Head-to-Head Comparison: 6,7-Dimethoxyquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific inhibitory data for 6-Methoxyquinolin-4-OL is not extensively available in the public domain, the closely related 6,7-dimethoxyquinoline scaffold serves as a cornerstone for several potent and clinically significant kinase inhibitors. This guide provides a head-to-head comparison of key inhibitors built upon this privileged structure, offering insights into their target specificity, inhibitory potency, and the experimental methodologies used for their evaluation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of prominent 6,7-dimethoxyquinoline-based inhibitors against their primary kinase targets. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)
Cabozantinib AXL7
c-Met1.3
VEGFR20.035
Tivozanib VEGFR130
VEGFR26.5
VEGFR315
Compound 12n *c-Met30

*Compound 12n is a specific 6,7-dimethoxy-4-anilinoquinoline derivative identified as a potent c-Met inhibitor.[1][2][3]

Experimental Protocols

The determination of inhibitory activity for these compounds relies on robust in vitro kinase assays. Below are generalized protocols representative of those used to evaluate inhibitors against AXL, c-Met, and VEGFR kinases.

General Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity and its inhibition. The principle involves quantifying the amount of ATP remaining after a kinase reaction; a higher luminescence signal corresponds to lower kinase activity (greater inhibition).

Materials:

  • Recombinant human kinase (AXL, c-Met, or VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Test inhibitor (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well or 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer. Ensure the final DMSO concentration in the assay remains low (typically ≤1%) to avoid solvent-induced inhibition.

  • Reaction Setup: To the wells of the assay plate, add the kinase, the substrate, and the diluted inhibitor or vehicle control (for 0% inhibition).

  • Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a luciferase-catalyzed reaction that generates a light signal from the available ATP.

  • Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Inhibition Mechanism

The 6,7-dimethoxyquinoline-based inhibitors discussed here primarily target receptor tyrosine kinases (RTKs) that are crucial drivers of cancer cell proliferation, survival, angiogenesis, and metastasis. The diagram below illustrates the signaling pathways affected by these inhibitors.

Inhibition_Pathway cluster_ligand cluster_receptor cluster_inhibitor cluster_pathway cluster_cellular HGF HGF cMet c-Met HGF->cMet GAS6 GAS6 AXL AXL GAS6->AXL VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR AXL->PI3K_AKT_mTOR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR Cabozantinib Cabozantinib Cabozantinib->cMet Cabozantinib->AXL Cabozantinib->VEGFR Tivozanib Tivozanib Tivozanib->VEGFR Compound12n Compound 12n Compound12n->cMet Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis

Caption: Inhibition of key signaling pathways by 6,7-dimethoxyquinoline-based inhibitors.

Mechanism of Action:

As depicted in the diagram, ligands such as Hepatocyte Growth Factor (HGF), Growth Arrest-Specific 6 (GAS6), and Vascular Endothelial Growth Factor (VEGF) bind to their respective receptor tyrosine kinases (c-Met, AXL, and VEGFR) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are instrumental in promoting cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis.

Cabozantinib acts as a multi-kinase inhibitor, potently targeting c-Met, AXL, and VEGFR2.[4][5][6] By blocking the ATP-binding sites of these kinases, Cabozantinib effectively halts the phosphorylation cascade, thereby inhibiting the downstream signals that drive tumor growth and progression.[7][8][9]

Tivozanib is a selective inhibitor of VEGFRs 1, 2, and 3.[10][11] Its primary mechanism is the disruption of angiogenesis by preventing VEGF-mediated signaling in endothelial cells.[10][12]

Compound 12n demonstrates high potency and selectivity for c-Met, suggesting its potential as a targeted therapeutic for cancers driven by aberrant c-Met signaling.[1][2][3]

References

Comparative Guide to Analytical Methods for 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary analytical methods for the quantification of 6-Methoxyquinolin-4-OL: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable data in pharmacokinetic studies, quality control, and formulation analysis.

Method Comparison

The following table summarizes the key performance parameters of the two analytical methods, offering a clear comparison to aid in method selection based on specific analytical requirements. The data presented is based on typical performance characteristics observed for structurally similar quinoline derivatives.[1][2]

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.2 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~0.1 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be Significant
Cost LowerHigher
Throughput HighHigh (with rapid gradients)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.[2]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized, but a typical starting point is a 50:50 (v/v) mixture.[2]

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined, but a wavelength in the range of 230-260 nm is a reasonable starting point based on the quinoline structure.[2]

  • Injection Volume: 10 µL.[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to a known concentration within the calibration range.

    • Pharmaceutical Formulations: Grind tablets to a fine powder. Accurately weigh a portion of the powder, dissolve it in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method.[2]

Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for rapid analysis.

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in positive ion mode is typically suitable for quinoline compounds.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound, and the product ion (Q3) will be a specific fragment ion generated by collision-induced dissociation. These transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations, typically ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation (for biological matrices):

    • Protein Precipitation: Add a precipitating agent like acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.[4]

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous biological matrix into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[4]

    • Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge that retains the analyte. After washing away interferences, the analyte is eluted with a strong solvent. The eluate is then evaporated and reconstituted.

Method Validation

Both analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[5] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dilution HPLC HPLC System (Pump, Autosampler, Column) Standard->HPLC Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Workflow for HPLC-UV Analysis of this compound.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Extraction Extraction (PPT, LLE, or SPE) Biological_Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Standard Standard Preparation LC LC Separation Standard->LC Reconstitution->LC MSMS Tandem MS Detection (ESI+, MRM) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for LC-MS/MS Analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice between the two will depend on the specific application. For routine quality control of bulk drug substance and pharmaceutical formulations where high concentrations are expected and high sensitivity is not required, HPLC-UV is a cost-effective and robust option. For applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, LC-MS/MS is the superior technique. Rigorous method validation is essential for both methods to ensure the generation of accurate and reliable data.

References

In Vivo Efficacy of 6-Methoxyquinolin-4-OL Derivatives and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyquinolin-4-ol scaffold and its derivatives represent a promising class of compounds with a diverse range of therapeutic applications, including anticancer and antimalarial activities. This guide provides an objective comparison of the in vivo efficacy of selected derivatives and related analogs, supported by experimental data from recent studies.

Comparative Efficacy Data

The following tables summarize the in vivo performance of various quinoline and quinazoline derivatives, providing a comparative overview of their therapeutic potential.

Table 1: In Vivo Antimalarial Activity of 6-Chloro-7-methoxy-4(1H)-quinolone Derivatives

CompoundDose (mg/kg)Administration RouteAnimal ModelEfficacy MetricResultCitation
45 10, 50Not SpecifiedP. berghei-infected miceParasitemia Inhibition (Day 6 PE)Efficiently inhibited parasite development[1]
46 10, 50Not SpecifiedP. berghei-infected miceParasitemia Inhibition (Day 6 PE)Efficiently inhibited parasite development[1]
49 Not SpecifiedNot SpecifiedP. berghei-infected miceSuppressive ActivityPotent, up to 97%[1]
52 Not SpecifiedNot SpecifiedP. berghei-infected miceSuppressive ActivityPotent, up to 97%[1]
7, 62, 66, 67 Not SpecifiedNot SpecifiedP. berghei-infected miceParasitemia Reduction (Day 6)>99%[1]

Table 2: In Vivo Antitumor Activity of Quinoxaline and Quinazoline Derivatives

CompoundDoseAdministration RouteAnimal ModelEfficacy MetricResultCitation
2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) 1.0 mg/kgNot SpecifiedMiceTumor Growth Inhibition62%[2]
B1 (4-Hydroxyquinazoline derivative) 25 mg/kgNot SpecifiedNot SpecifiedTumor Growth SuppressionSignificant[3]
RB1 (4-Anilino-6,7-dimethoxy quinazoline derivative) Not SpecifiedNot SpecifiedEAC tumor model miceAscites Secretion & Tumor Cell ProliferationSignificantly reduced[4]
RB1 (4-Anilino-6,7-dimethoxy quinazoline derivative) Not SpecifiedNot SpecifiedEAC tumor model miceIncreased Life SpanSignificant[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following protocols are based on the cited literature.

In Vivo Antimalarial Efficacy Evaluation (Modified Thompson Test)[1]
  • Animal Model: Mice are infected with 1 × 10^6 Plasmodium berghei-GFP parasites.

  • Treatment: Test compounds are suspended in PEG400 and administered once a day from day 3 to day 5 post-infection (PE) at doses of 3, 10, or 50 mg/kg.

  • Monitoring: Parasitemia is monitored via blood smears on days 3, 6, 9, 13, 21, and 30 PE.

  • Primary Endpoints:

    • Reduction in parasitemia on day 6 PE.

    • Survival to day 30 PE.

  • Cure Definition: A parasitemia level of <1% (99% inhibition) on day 30 PE is considered a cure.

In Vivo Antitumor and Anti-angiogenic Evaluation[4]
  • Animal Model: Ehrlich Ascites Carcinoma (EAC) tumor model in mice.

  • Evaluation Metrics:

    • Antitumor effect: Assessed by monitoring the reduction in ascites secretion and tumor cell proliferation. The lifespan of the tumor-bearing mice is also recorded.

    • Anti-angiogenic effect: Evaluated by observing the reduction in vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in a chorioallantoic membrane (CAM) model.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and potential signaling pathways relevant to the in vivo studies of these derivatives.

In_Vivo_Antimalarial_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoints Primary Endpoints Infection Infection of Mice (1x10^6 P. berghei parasites) Grouping Grouping of Mice (Control and Treatment) Infection->Grouping Dosing Compound Administration (Days 3-5 PE) Grouping->Dosing BloodSmears Blood Smear Collection (Days 3, 6, 9, 13, 21, 30 PE) Dosing->BloodSmears Survival Survival Monitoring Dosing->Survival Parasitemia Parasitemia Measurement BloodSmears->Parasitemia ParasitemiaReduction Parasitemia Reduction (Day 6 PE) Parasitemia->ParasitemiaReduction CureRate Cure Rate (<1% Parasitemia at Day 30) Survival->CureRate

Caption: Workflow for In Vivo Antimalarial Efficacy Screening.

Antitumor_VDA_Mechanism Compound Quinoxaline Derivative (e.g., Compound 2) Tubulin Tubulin Polymerization Compound->Tubulin inhibits CellCycle Cell Cycle Arrest (G2/M) Compound->CellCycle VascularDisruption Tumor Vascular Disruption Compound->VascularDisruption Microtubules Microtubule Formation Tubulin->Microtubules required for Microtubules->CellCycle essential for progression Apoptosis Apoptosis CellCycle->Apoptosis TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth VascularDisruption->TumorGrowth

Caption: Postulated Mechanism of Action for Antitumor Quinoxaline Derivatives.

References

A Comparative Guide to the Mechanism of Action of 6-Methoxyquinolin-4-OL and Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential mechanism of action of 6-Methoxyquinolin-4-OL and selected alternative compounds with established biological activities. Given the limited direct experimental data on this compound, this document leverages data from structurally similar quinoline derivatives and compares them against well-characterized compounds representing distinct mechanisms of action relevant to cancer and infectious disease research.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a prominent feature in a wide range of biologically active compounds, including approved drugs for cancer and infectious diseases. The presence of a methoxy group at the 6-position and a hydroxyl group at the 4-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. 4-Hydroxyquinolines can exist in equilibrium with their 4-quinolone tautomer, a structural motif found in many bioactive compounds. While direct mechanism of action studies for this compound are not extensively available in the public domain, the broader family of quinoline derivatives has been shown to exhibit a variety of biological effects, including anticancer and antimicrobial activities. This guide will explore three prevalent mechanisms of action observed in quinoline derivatives and compare them with this compound's potential activities based on its structural class.

Comparative Analysis of Mechanisms of Action

To provide a framework for understanding the potential biological activities of this compound, this guide compares it with three compounds that each represent a distinct and significant mechanism of action observed in the broader quinoline class:

  • Compound 12c (Quinoline-based Combretastatin A-4 Analog): A potent inhibitor of tubulin polymerization, representing a key anticancer mechanism.

  • Compound 11 (Quinazoline-based PI3Kδ Inhibitor): A selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, another critical target in oncology.

  • Ciprofloxacin: A well-established fluoroquinolone antibiotic that targets bacterial DNA gyrase, representing an antimicrobial mechanism.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the selected compounds, providing a basis for comparing their potency and selectivity.

Table 1: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)HL-60 (Leukemia)HeLa (Cervical)A549 (Lung)K-562 (Leukemia)
Compound 12c 0.010[1][2]0.042[1][2]0.021[1][2]0.035[1][2]--
Quinoline-Chalcone Hybrid 9i ----1.91[3]5.29[3]
Quinazoline-Indolinone 8 0.98[4]0.2[4]--0.23[4]-

Data for this compound is not available.

Table 2: Enzymatic Inhibition (IC₅₀)

CompoundTarget EnzymeIC₅₀Source Organism/Isoform
Compound 12c Tubulin Polymerization~1.32 µMBovine Brain
Compound 11 PI3Kδ0.027 µMHuman
Ciprofloxacin DNA Gyrase0.39 µMNeisseria gonorrhoeae (WT)
Ciprofloxacin DNA Gyrase61.7 µMStaphylococcus aureus
Ciprofloxacin DNA Gyrase0.6 µMEscherichia coli
Ciprofloxacin Topoisomerase IV13.7 µMNeisseria gonorrhoeae (WT)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis of this compound and the assessment of the mechanisms of action of the comparative compounds.

Synthesis of 4-Hydroxy-6-methoxyquinoline

This protocol describes the synthesis of 4-hydroxy-6-methoxyquinoline, a tautomer of this compound.

Procedure:

  • A mixture of 3 g of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline, 3 g of fumaric acid, 0.3 g of palladium black, and 40 cc of water is refluxed for approximately 5 hours.[5]

  • The completion of the reaction is indicated by the disappearance of the yellow color of the reaction mixture.[5]

  • The reaction mixture is then cooled and made strongly alkaline with sodium hydroxide, followed by filtration.[5]

  • The filtrate, containing the 4-hydroxy-6-methoxyquinoline, is acidified to a pH of approximately 6 with acetic acid, leading to the precipitation of the product.[5]

  • The precipitate is filtered off, dried, and can be recrystallized from methanol to yield pure 4-hydroxy-6-methoxyquinoline.[5]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin protein (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM)

  • Test compound (e.g., Compound 12c) dissolved in DMSO

  • Spectrophotometer with a temperature-controlled cuvette holder at 37°C

Procedure:

  • Prepare a solution of tubulin in polymerization buffer on ice.

  • Add the test compound at various concentrations to the tubulin solution. An equivalent volume of DMSO is used as a control.

  • Incubate the mixture on ice for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer at 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). The absorbance increase corresponds to the extent of tubulin polymerization.

  • The IC₅₀ value is determined by plotting the rate of polymerization against the concentration of the inhibitor.

PI3K Kinase Assay (HTRF Assay)

This assay measures the inhibition of PI3K kinase activity by monitoring the production of phosphatidylinositol (3,4,5)-triphosphate (PIP3).

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kδ)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.0, 0.01% BSA, 0.1 mM orthovanadate)

  • PIP2 substrate (10 µM)

  • ATP (10 µM)

  • Test compound (e.g., Compound 11) dissolved in DMSO

  • HTRF detection reagents (Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and streptavidin-APC)

Procedure:

  • Prepare the substrate (PIP2) in the reaction buffer.

  • Add the PI3K enzyme to the substrate solution.

  • Deliver the test compound at various concentrations to the enzyme-substrate mixture.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the HTRF detection mixture and incubate to allow for the displacement of biotin-PIP3 from the detection complex by the newly formed PIP3.

  • Measure the fluorescence resonance energy transfer (FRET) signal. A decrease in the signal indicates an increase in PIP3 production and thus, lower inhibition by the test compound.

  • The IC₅₀ value is calculated from the dose-response curve.[6]

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 5 mM ATP, 32.5% w/v glycerol, 9 mM spermidine, 0.5 mg/mL albumin)

  • Test compound (e.g., Ciprofloxacin)

  • Stop Buffer/Loading Dye (e.g., GSTEB: Glycerol, SDS, Tris-EDTA, Bromophenol Blue)

  • Agarose gel and electrophoresis equipment

Procedure:

  • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.[7]

  • Add varying concentrations of the test compound (or vehicle control) to the reaction tubes.[7]

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.[7]

  • Incubate the reactions at 37°C for 30-60 minutes.[7]

  • Terminate the reaction by adding the stop buffer/loading dye.

  • Analyze the products by agarose gel electrophoresis. The different topoisomers (relaxed, supercoiled) will migrate at different rates.

  • Visualize the DNA bands under UV light after staining with a DNA stain (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band.

  • The IC₅₀ value is the concentration of the compound that inhibits 50% of the supercoiling activity.[7]

Signaling Pathways and Mechanism of Action Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action discussed in this guide.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PI3K->PIP3 Phosphorylates Compound_11 Compound 11 (Quinazoline Inhibitor) Compound_11->PI3K Inhibits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin_Dimer αβ-Tubulin Dimer Protofilament Protofilament Formation Tubulin_Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Cell_Cycle_Arrest G2/M Phase Arrest & Apoptosis Protofilament->Cell_Cycle_Arrest Leads to Microtubule->Tubulin_Dimer Depolymerization Compound_12c Compound 12c (Quinoline Analog) Compound_12c->Protofilament Inhibits Colchicine_Site Colchicine Binding Site Compound_12c->Colchicine_Site

Figure 2: Inhibition of Tubulin Polymerization.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Creates transient double-strand break Supercoiled_DNA Supercoiled DNA Cleavage_Complex->Supercoiled_DNA Re-ligates & releases Ternary_Complex Stable Ternary Complex (Gyrase-DNA-Cipro) Ciprofloxacin Ciprofloxacin Ciprofloxacin->Cleavage_Complex Binds to DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Prevents re-ligation, leading to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 3: Mechanism of DNA Gyrase Inhibition by Ciprofloxacin.

Conclusion

While the specific mechanism of action for this compound remains to be fully elucidated through direct experimental studies, its structural similarity to a broad class of bioactive quinoline derivatives suggests several plausible pathways for its biological activity. By comparing its potential with the established mechanisms of a quinoline-based tubulin polymerization inhibitor (Compound 12c), a quinazoline-based PI3K inhibitor (Compound 11), and the well-known DNA gyrase inhibitor ciprofloxacin, this guide provides a valuable framework for future research. The provided experimental protocols offer a starting point for investigating the anticancer and antimicrobial properties of this compound and other novel quinoline derivatives. Further investigation into its effects on tubulin dynamics, PI3K signaling, and bacterial topoisomerases will be crucial in determining its therapeutic potential.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 6-Methoxyquinolin-4-ol, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur in a well-ventilated area, preferably within a chemical fume hood.

Minimum Recommended PPE:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles[1]To protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of dust or vapors.

Hazard Profile of Structurally Similar Compounds

Based on data for related quinoline compounds, this compound should be presumed to have the following hazards:

HazardDescription
Acute Toxicity Harmful if swallowed or in contact with skin[2].
Skin Irritation Causes skin irritation[2].
Eye Irritation Causes serious eye irritation[2].
Respiratory Irritation May cause respiratory irritation if inhaled[2].

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following protocol outlines the necessary steps for its disposal as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Classify all this compound waste as hazardous chemical waste.

  • This includes the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions containing the compound.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department[3]. Halogenated and non-halogenated solvent wastes should generally be kept separate[3].

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

  • The container must have a tightly fitting cap and be kept closed except when adding waste[3][4].

  • For solid waste, use a clearly labeled, sealed container. For liquid waste, ensure there is adequate headspace in the container to allow for expansion[3].

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents and strong acids[2][5].

  • Store in a cool, dry, and well-ventilated place[2].

5. Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant[2].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of this compound down the sink or in the regular trash[4].

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste[3].

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. Deface the original label before disposal[4].

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Work in a Ventilated Area (Fume Hood) a->b c Identify this compound Waste (Solid & Liquid) b->c d Segregate from other Waste Streams c->d e Select a Compatible, Labeled Waste Container d->e f Transfer Waste to Container & Keep Securely Closed e->f g Store in Designated Satellite Accumulation Area f->g h Arrange for Pickup with EHS Department g->h i Dispose via Approved Waste Disposal Facility h->i

References

Essential Safety and Operational Protocols for Handling 6-Methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Based on data from related quinoline compounds, 6-Methoxyquinolin-4-OL should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled.[1]

  • Harmful in contact with skin.[1]

  • A cause of serious eye irritation.[1][2]

  • A cause of skin irritation.[1][2]

  • A cause of respiratory irritation.[1]

  • Harmful to aquatic life.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure during the handling of this compound. The required level of protection varies depending on the specific laboratory activity.

ActivityRequired Personal Protective Equipment
Routine Handling & Solution Preparation - Chemical-resistant gloves (nitrile recommended)- Laboratory coat- Safety glasses with side shields
Weighing & Transfer of Solids - Chemical-resistant gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential.
Accidental Spills or Releases - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter- Chemical-resistant gloves- Chemical splash goggles- Disposable gown or coveralls

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic operational plan is essential for ensuring safety from the moment the compound is received until its final disposal.

1. Pre-Experimental Preparation:

  • Information Review: All personnel must review this safety guide and any available safety data for similar compounds before handling this compound.

  • Area Designation: A specific, well-ventilated area, preferably within a chemical fume hood, must be designated for all handling activities.[4]

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials and designated waste disposal bags is readily accessible.

2. Handling Procedures:

  • Controlled Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid Contact: Direct contact with the skin and eyes must be avoided through the consistent use of appropriate PPE.[5]

  • No Consumption: Eating, drinking, or smoking in the designated handling area is strictly prohibited.[6][7]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][6][7]

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_Safety_Info Review Safety Information Designate_Area Designate Handling Area Review_Safety_Info->Designate_Area Prepare_Spill_Kit Prepare Spill Kit Designate_Area->Prepare_Spill_Kit Don_PPE Don Appropriate PPE Prepare_Spill_Kit->Don_PPE Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Dispose_Waste Segregate & Dispose of Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[8]

Waste StreamDisposal Procedure
Unused Compound - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Contaminated Labware (e.g., glassware, pipette tips) - Rinse with a suitable solvent, collecting the rinsate as hazardous waste.- Dispose of as solid hazardous waste.[8]
Contaminated PPE (e.g., gloves, disposable lab coats) - Place in a designated, sealed hazardous waste bag.- Dispose of as solid hazardous waste.[8]

Do not dispose of this compound or its containers down the drain or in the regular trash.[5][8] All waste generated should be collected in appropriately labeled, sealed containers and disposed of through an approved hazardous waste management service.

The following flowchart outlines the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalPlan Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Unused_Compound Unused Compound Waste_Type->Unused_Compound Solid/Liquid Contaminated_Labware Contaminated Labware Waste_Type->Contaminated_Labware Labware Contaminated_PPE Contaminated PPE Waste_Type->Contaminated_PPE PPE Collect_Hazardous_Waste1 Collect in Labeled Hazardous Waste Container Unused_Compound->Collect_Hazardous_Waste1 Rinse_Solvent Rinse with Solvent Contaminated_Labware->Rinse_Solvent Collect_Hazardous_Waste2 Collect in Labeled Hazardous Waste Bag Contaminated_PPE->Collect_Hazardous_Waste2 End Dispose via Approved Hazardous Waste Service Collect_Hazardous_Waste1->End Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse_Solvent->Collect_Rinsate Dispose_Solid_Waste Dispose of as Solid Hazardous Waste Rinse_Solvent->Dispose_Solid_Waste Collect_Rinsate->End Dispose_Solid_Waste->End Collect_Hazardous_Waste2->End

Disposal decision flowchart for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyquinolin-4-OL
Reactant of Route 2
6-Methoxyquinolin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.